molecular formula C20H20O6 B7765725 7-Prenyloxyaromadendrin

7-Prenyloxyaromadendrin

Cat. No.: B7765725
M. Wt: 356.4 g/mol
InChI Key: CITFYDYEWQIEPX-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Prenyloxyaromadendrin has been reported in Pterocaulon virgatum and Moquiniastrum paniculatum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3-methylbut-2-enoxy)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-11(2)7-8-25-14-9-15(22)17-16(10-14)26-20(19(24)18(17)23)12-3-5-13(21)6-4-12/h3-7,9-10,19-22,24H,8H2,1-2H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITFYDYEWQIEPX-VQTJNVASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Prenyloxyaromadendrin: A Technical Guide to Its Potential Natural Sources and Isolation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Prenyloxyaromadendrin is a prenylated flavonoid derivative. While direct reports of its isolation from natural sources are scarce, its parent compound, aromadendrin (also known as dihydrokaempferol), is a known natural product. This technical guide provides a comprehensive overview of the known natural sources of aromadendrin and related prenylated flavonoids. It details established methodologies for the extraction, isolation, and characterization of these compounds, offering a foundational approach for the prospective isolation of this compound. This document synthesizes available data to guide researchers in the exploration of novel natural products for drug discovery and development.

Introduction to this compound and its Precursors

Aromadendrin, or dihydrokaempferol, is a flavanonol, a type of flavonoid, that has been identified in a variety of plant species.[1][2][3] Its chemical structure serves as the backbone for this compound. The addition of a prenyl group at the 7-hydroxyl position can significantly alter its biological activity, potentially enhancing its therapeutic properties due to increased lipophilicity, which may improve cell membrane interaction.[4] Prenylated flavonoids are a significant class of natural products known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6][7] While O-prenylation is less common than C-prenylation, numerous O-prenylated flavonoids have been isolated from various plant families.[6][8]

Natural Sources of Aromadendrin and Related Prenylated Flavonoids

While this compound has not been widely reported as a natural product, its core structure, aromadendrin, has been isolated from several plant sources. Furthermore, the presence of other prenylated flavonoids, including those with 7-O-prenyl groups and prenylated dihydroflavonols, in various plant species suggests potential, yet unexplored, sources of this compound.

Table 1: Documented Natural Sources of Aromadendrin (Dihydrokaempferol)

Plant SpeciesFamilyPlant PartReference
Pinus sibiricaPinaceaeWood[2]
Citrus species (e.g., Citrus paradisi)RutaceaeFruits[1][9]
Manilkara zapotaSapotaceaeBark, Wood, Roots, Leaves, Flowers[9]
Juniperus chinensisCupressaceaeHeartwood[10]
Afzelia bellaFabaceaeStem Bark[2]
Chionanthus retususOleaceae-[11]
Lippia origanoidesVerbenaceaeLeaves[1]
Kaempferia galangaZingiberaceae-[10]

Table 2: Examples of Natural Sources for Related Prenylated Flavonoids

Plant SpeciesFamilyCompound Class/ExampleReference
Paulownia tomentosaPaulowniaceae6-prenyl-4′-O-methyltaxifolin (a prenylated dihydroflavonol)[12][13]
Helichrysum athrixiifoliumAsteraceae7-isopentenyloxyflavanones[8]
Morus species (e.g., Morus alba)MoraceaePrenylated flavones[5][8]
Glycyrrhiza species (e.g., Glycyrrhiza uralensis)FabaceaePrenylated isoflavonoids[5][8]
Humulus lupulus (Hops)Cannabaceae8-prenylnaringenin[4][5]
Dorstenia manniiMoraceae6,8-Diprenyleriodictyol[4]
Epimedium wushanenseBerberidaceaePrenylflavonoids[4]

Quantitative Data on Aromadendrin Content

Quantitative data for this compound is not available due to its limited discovery. However, the concentration of its parent compound, aromadendrin, has been quantified in different parts of Manilkara zapota, providing a reference for potential yields from natural sources.

Table 3: Concentration of (+)-Aromadendrin in Different Parts of Manilkara zapota

Plant PartSolvent ExtractContent of (+)-dihydrokaempferol (mg/g of crude extract)
BarkMethanol33.62 ± 0.01
Water27.94 ± 0.01
FlowersMethanol11.30 ± 0.01
Water9.12 ± 0.02
LeavesMethanol8.46 ± 0.01
Water5.70 ± 0.01
RootsMethanol23.20 ± 0.01
Water12.44 ± 0.01
WoodMethanol22.96 ± 0.01
Water10.10 ± 0.01
(Data sourced from IJPS as cited in Knowde)[9]

Experimental Protocols for Isolation

The isolation of this compound would likely follow a standard phytochemical workflow for flavonoids, with specific chromatographic conditions optimized for its polarity. Below is a detailed, generalized protocol that can be adapted for this purpose.

General Extraction and Fractionation
  • Plant Material Preparation: The selected plant material (e.g., dried and powdered leaves, bark, or roots) is subjected to extraction.

  • Extraction: Maceration or Soxhlet extraction is performed using a solvent of medium polarity, such as methanol or ethanol, to efficiently extract flavonoids.

  • Solvent Evaporation: The crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with flavonoids typically concentrating in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography (CC): The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using pTLC or semi-preparative/preparative HPLC. For HPLC, a C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small percentage of formic acid or acetic acid) and methanol or acetonitrile.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

  • Ultraviolet-Visible (UV) Spectroscopy: To identify the flavonoid class based on its characteristic absorption maxima.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Visualized Workflows and Relationships

General Isolation Workflow for this compound

Isolation_Workflow Plant Plant Material (e.g., Manilkara zapota) Extraction Extraction (Methanol/Ethanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Hexane n-Hexane Fraction (Lipids, etc.) Partitioning->Hexane Non-polar EtOAc Ethyl Acetate Fraction (Flavonoids) Partitioning->EtOAc Medium-polar BuOH n-Butanol Fraction (Glycosides) Partitioning->BuOH Polar Aqueous Aqueous Fraction (Sugars, etc.) Partitioning->Aqueous Highly Polar CC Column Chromatography (Silica Gel) EtOAc->CC Fractions Collected Fractions CC->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS, etc.) Pure_Compound->Analysis

Caption: Generalized workflow for the isolation of this compound.

Logical Relationship of Target Compound to Parent Structures

Compound_Relationship Flavonoid Flavonoid Flavanonol Flavanonol Flavonoid->Flavanonol is a Aromadendrin Aromadendrin (Dihydrokaempferol) Flavanonol->Aromadendrin is a Prenylation 7-O-Prenylation Aromadendrin->Prenylation Target This compound Prenylation->Target

Caption: Biosynthetic and structural relationship of this compound.

Conclusion

The successful isolation of this compound from a natural source hinges on a targeted phytochemical investigation of plant species known to produce its parent compound, aromadendrin, and other related prenylated flavonoids. The methodologies outlined in this guide provide a robust framework for such an endeavor. The identification of novel natural products like this compound is crucial for the advancement of drug discovery, and the information presented herein serves as a valuable resource for researchers in this field. Further screening of the mentioned plant families, particularly those with a known prevalence of O-prenylated flavonoids, is a promising avenue for future research.

References

biological activity of 7-Prenyloxyaromadendrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of 7-Prenyloxyaromadendrin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. This guide synthesizes information based on the known biological activities of its parent compound, aromadendrin, and structurally related prenylated flavonoids and coumarins to project its likely pharmacological profile.

Executive Summary

This compound is a prenylated flavonoid derived from aromadendrin. While this specific molecule is not extensively studied, the addition of a prenyloxy group to flavonoid and coumarin scaffolds is known to significantly enhance biological activity. Based on the activities of its structural relatives, this compound is anticipated to possess potent anti-inflammatory, antimicrobial, and anticancer properties. The lipophilic prenyl chain is expected to improve cell membrane permeability, thereby increasing intracellular concentrations and enhancing efficacy compared to its non-prenylated counterpart, aromadendrin. This document outlines the predicted biological activities, compiles quantitative data from analogous compounds, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Predicted Biological Activities and Mechanisms of Action

The biological profile of this compound is projected based on the established activities of aromadendrin and various O-prenylated natural products.

Anti-Inflammatory Activity

Aromadendrin itself has been shown to reduce inflammation in in-vitro models using normal keratinocytes.[1] Prenyloxylated compounds, particularly coumarins, are recognized for their anti-inflammatory properties.[2] They often act by inhibiting the production of pro-inflammatory mediators. The mechanism for this compound is likely to involve the downregulation of nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages.[2][3] Furthermore, many flavonoids are known to scavenge intracellular reactive oxygen species (ROS), which contributes to their anti-inflammatory effects.[4]

Anti_Inflammatory_Pathway LPS LPS/IFN-γ Macrophage Macrophage LPS->Macrophage Activates iNOS iNOS Expression Macrophage->iNOS COX2 COX-2 Expression Macrophage->COX2 ROS Intracellular ROS Macrophage->ROS Compound This compound Compound->iNOS Inhibits Compound->COX2 Compound->ROS Scavenges NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation ROS->Inflammation

Caption: Predicted anti-inflammatory mechanism of this compound.

Antimicrobial Activity

Prenylated flavonoids are a well-documented class of natural products with significant antimicrobial effects.[5][6] The prenyl group enhances the compound's ability to target and disrupt the bacterial cell membrane.[6] Studies on related compounds show activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][7] The combination of prenylated flavonoids with conventional antibiotics has been shown to produce a synergistic effect, enhancing the efficacy of drugs like vancomycin and ciprofloxacin.[5][7]

Anticancer and Cytotoxic Activity

Various prenyloxycoumarins and prenylated flavonoids exhibit potent cytotoxic effects on cancer cell lines.[8][9][10] The proposed mechanisms often involve the induction of apoptosis (programmed cell death). For instance, 7-farnesyloxycoumarin, a related compound, induces apoptosis and G1 cell cycle arrest in prostate cancer cells by inhibiting the 15-lipoxygenase-1 (15-LOX-1) enzyme.[11] Another common pathway involves the upregulation of pro-apoptotic proteins like Bax, leading to DNA fragmentation and cell death.[8]

Apoptosis_Pathway Compound This compound CancerCell Cancer Cell Compound->CancerCell LOX1 15-LOX-1 CancerCell->LOX1 Inhibits Bax Bax Protein CancerCell->Bax Upregulates CellCycle Cell Cycle Progression (G1 Phase) CancerCell->CellCycle Arrests Caspases Caspase Cascade Bax->Caspases Activates Apoptosis Apoptosis CellCycle->Apoptosis DNA_frag DNA Fragmentation Caspases->DNA_frag DNA_frag->Apoptosis

Caption: Potential apoptosis induction pathways in cancer cells.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative biological activity data for compounds structurally related to this compound.

Table 1: Cytotoxic Activity of Prenyloxycoumarins against Cancer Cell Lines
CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
AurapteneMCF-7 (Breast)MTT59.748[8]
UmbellipreninMCF-7 (Breast)MTT73.448[8]
UmbellipreninA549 (Lung)MTT59.0-[8]
7-FarnesyloxycoumarinPC-3 (Prostate)MTT22-31 (µg/mL)-[11]
7-FarnesyloxycoumarinPC-3 (Prostate)15-LOX-14.3 (µg/mL)-[11]
Table 2: Antimicrobial Activity of Prenylated Coumarins and Flavonoids
CompoundMicrobial StrainAssayMIC (µg/mL)Reference
4′-SenecioiloxyostholBacillus subtilis ATCC 9372Microbroth Dilution5[12]
IsoimperatorinBacillus subtilis ATCC 9372Microbroth Dilution16[12]
AuraptenolKlebsiella pneumoniae ATCC 4352Microbroth Dilution63[12]
MurraolBacillus subtilis ATCC 9372Microbroth Dilution63[12]
Prenylated Naringenin (11, 12)S. aureus (MRSA)Microbroth Dilution5 - 50[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development.

Experimental_Workflow Start Compound Synthesis/ Isolation Screening Primary Screening (e.g., MTT, MIC) Start->Screening Secondary Secondary Assays (e.g., NO, Apoptosis) Screening->Secondary Active Hits Mechanism Mechanism of Action (e.g., Western Blot, qPCR) Secondary->Mechanism End Lead Compound Identification Mechanism->End

Caption: General experimental workflow for activity screening.

Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from studies on prenyloxycoumarins.[8][11]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The test compound (this compound) is dissolved in DMSO to create a stock solution. This is then diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 hours). A control group receives medium with an equivalent volume of DMSO.

  • MTT Incubation: After treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control, and the IC50 value is determined.

Anti-Inflammatory Assessment (Nitric Oxide Assay)

This protocol is based on methods used for evaluating plant extracts and flavonoids.[4]

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-3 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) to the wells. A negative control group is left unstimulated.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Reagent): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Data Acquisition: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol follows standard methods for determining Minimum Inhibitory Concentration (MIC).[12]

  • Inoculum Preparation: Bacterial strains (e.g., S. aureus, B. subtilis) are grown in an appropriate broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye like resazurin may be added to aid in visualization.

Conclusion and Future Directions

While direct evidence is pending, the chemical structure of this compound strongly suggests a promising profile as a multi-target bioactive agent. The presence of the aromadendrin core combined with a lipophilic prenyloxy side chain positions it as a strong candidate for possessing enhanced anti-inflammatory, antimicrobial, and anticancer activities.

Future research should focus on:

  • Chemical Synthesis and Isolation: Developing efficient methods to synthesize or isolate this compound to enable direct biological testing.

  • In-Vitro Validation: Systematically screening the compound against a panel of cancer cell lines, bacterial and fungal pathogens, and in inflammatory cell models to confirm the predicted activities and determine quantitative metrics (IC50, MIC).

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound using techniques like Western blotting, qPCR, and transcriptomics.

  • In-Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity profile in relevant animal models of inflammation, infection, and cancer.

This foundational analysis provides a strong rationale for prioritizing this compound as a lead compound for further investigation in drug discovery and development programs.

References

7-Prenyloxyaromadendrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical properties, biological activities, and associated mechanisms of the flavonoid 7-Prenyloxyaromadendrin.

Chemical Structure and Properties

This compound, a naturally occurring flavonoid, is characterized by a dihydroflavonol core structure with a prenyloxy substitution at the 7-position. Its systematic IUPAC name is (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3-methylbut-2-enoxy)-2,3-dihydrochromen-4-one[1].

The structural and physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueReference
Molecular Formula C20H20O6[1]
Molecular Weight 356.37 g/mol [1]
IUPAC Name (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3-methylbut-2-enoxy)-2,3-dihydrochromen-4-one[1]
SMILES CC(=CCOC1=CC(=C2C(=C1)OC--INVALID-LINK--O">C@HC3=CC=C(C=C3)O)O)C[1]
Topological Polar Surface Area 96.2 Ų[1]
XLogP3 3.2
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 6[1]

Biological Activities and Therapeutic Potential

This compound, isolated from species such as Pterocaulon alopecuroides, has demonstrated a range of biological activities, highlighting its potential for therapeutic applications.

Anticancer Activity

This compound has shown notable antiproliferative effects against various cancer cell lines. This activity is a significant area of interest for its potential development as an anticancer agent.

Anti-inflammatory Activity

Research on the parent compound, aromadendrin, suggests that this compound likely possesses anti-inflammatory properties. Aromadendrin has been shown to reduce the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This effect is attributed to the modulation of critical inflammatory signaling pathways.

Antimicrobial Activity

Flavonoids, as a class of compounds, are recognized for their antimicrobial properties. Studies on flavonoids isolated from Pterocaulon alopecuroides have demonstrated activity against Gram-positive bacteria. This suggests that this compound may also contribute to the antimicrobial profile of extracts from this plant.

Mechanism of Action and Signaling Pathways

The biological effects of this compound and its structural analogs are mediated through the modulation of several key intracellular signaling pathways. The parent compound, aromadendrin, has been studied more extensively, and its mechanisms provide a strong indication of the pathways likely affected by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular processes, including inflammation and proliferation. Aromadendrin has been shown to influence the phosphorylation of MAPK family members, including JNK, ERK, and p38, in response to inflammatory stimuli.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK ERK ERK TLR4->ERK p38 p38 TLR4->p38 Aromadendrin Aromadendrin Aromadendrin->JNK Aromadendrin->ERK Aromadendrin->p38 Inflammation Inflammatory Response JNK->Inflammation ERK->Inflammation p38->Inflammation

Caption: Modulation of the MAPK signaling pathway by aromadendrin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of the inflammatory response. Aromadendrin can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.

NFkB_Pathway Stimuli Inflammatory Stimuli (LPS) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Aromadendrin Aromadendrin Aromadendrin->IKK Gene Pro-inflammatory Gene Expression Nucleus->Gene

Caption: Inhibition of the NF-κB signaling pathway by aromadendrin.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell growth, proliferation, and survival. The modulation of this pathway by aromadendrin derivatives contributes to their antiproliferative effects.

PI3K_Akt_mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Aromadendrin Aromadendrin Aromadendrin->PI3K

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation and biological evaluation of this compound. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

Isolation and Purification

The following workflow outlines the general procedure for isolating this compound from plant material, such as Pterocaulon alopecuroides.

Isolation_Workflow Start Dried Plant Material Extraction Extraction (e.g., with Dichloromethane) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Fractions Fraction Collection ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (e.g., Sephadex LH-20, HPLC) TLC->Purification PureCompound Pure this compound Purification->PureCompound

References

In Vitro Antioxidant Activity of 7-Prenyloxyaromadendrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antioxidant activity of 7-Prenyloxyaromadendrin, a prenylated flavonoid. While specific experimental data for this compound is not extensively available in current literature, this document outlines the standard experimental protocols, data presentation formats, and relevant biological pathways to guide researchers in their investigations. The guide details the DPPH, ABTS, and FRAP assays, which are foundational methods for assessing antioxidant potential. Furthermore, it explores the Nrf2-ARE signaling pathway, a critical mechanism through which flavonoids often exert their antioxidant effects. This document is intended to serve as a practical resource for the systematic evaluation of this compound and other novel antioxidant compounds.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their various health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Aromadendrin, a dihydroflavonol, has demonstrated notable biological activities. The addition of a prenyloxy group to the aromadendrin scaffold to form this compound may enhance its lipophilicity and, consequently, its interaction with cellular membranes and biological targets, potentially modulating its antioxidant activity.

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or to reduce pro-oxidants. This guide focuses on three widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Understanding the protocols for these assays is crucial for the accurate assessment of the antioxidant potential of this compound.

Furthermore, the biological relevance of a compound's antioxidant activity is often linked to its ability to modulate cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Flavonoids have been shown to activate this pathway, leading to the expression of various antioxidant and cytoprotective enzymes.[1][2] This guide will also provide a visual representation of this critical signaling cascade.

Quantitative Data Presentation

Table 1: Radical Scavenging Activity of this compound

CompoundAssayIC50 (µM) ± SD
This compoundDPPHData to be determined
AromadendrinDPPH2.21[3]
This compoundABTSData to be determined
Quercetin (Standard)DPPHReference value
Trolox (Standard)ABTSReference value

IC50: The concentration of the test compound required to scavenge 50% of the initial radicals. SD: Standard Deviation.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (mM Fe(II)/mg) ± SD
This compoundData to be determined
AromadendrinData to be determined
Ascorbic Acid (Standard)Reference value

FRAP values are expressed as millimolar of Fe(II) equivalents per milligram of the compound.

Table 3: Antioxidant Capacity of Aromadendrin in Vitamin C Equivalents

CompoundAssayAntioxidant Capacity (mg Vitamin C equivalents/100 mg) ± SD
AromadendrinDPPH22.6 ± 1.1[4]
AromadendrinABTS155.6 ± 2.5[4]

Experimental Protocols

The following are detailed protocols for the DPPH, ABTS, and FRAP assays, which are commonly used to assess the in vitro antioxidant activity of natural products.[5][6][7]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[5]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of the sample solution to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample solution.

    • For the positive control, use a known antioxidant at various concentrations.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[6][7]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (or test compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Assay:

    • To each well of a 96-well microplate, add 190 µL of the ABTS•+ working solution.

    • Add 10 µL of the different concentrations of the sample solution to the respective wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6][7]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • This compound (or test compound)

  • Standard solution of FeSO₄·7H₂O

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and make serial dilutions. Prepare a series of FeSO₄ standards (e.g., 100 to 1000 µM).

  • Assay:

    • To each well of a 96-well microplate, add 180 µL of the FRAP reagent.

    • Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes (or longer, depending on the kinetics of the sample).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and expressed as mM of Fe(II) equivalents per mg of the sample.

Signaling Pathways and Visualizations

Nrf2-ARE Antioxidant Signaling Pathway

Flavonoids, including potentially this compound, can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[8][9] This leads to an enhanced cellular antioxidant capacity.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Flavonoid This compound (Potential Inducer) Flavonoid->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Enzyme Expression (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2-ARE signaling pathway activated by potential inducers.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of this compound start->prep_sample mix Mix DPPH Solution and Sample Solution (1:1) prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: General workflow for the DPPH radical scavenging assay.

ABTS_Workflow start Start prep_abts Prepare ABTS•+ Radical (7 mM ABTS + 2.45 mM K2S2O8) start->prep_abts prep_sample Prepare Serial Dilutions of this compound start->prep_sample mix Mix ABTS•+ Solution and Sample Solution prep_abts->mix prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate end End calculate->end

Caption: General workflow for the ABTS radical cation decolorization assay.

FRAP_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) start->prep_frap prep_sample Prepare Dilutions of This compound & FeSO4 Standards start->prep_sample mix Mix FRAP Reagent with Sample/Standard prep_frap->mix prep_sample->mix incubate Incubate (4 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate end End calculate->end

Caption: General workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion

This technical guide provides a framework for the systematic in vitro evaluation of the antioxidant activity of this compound. By following the detailed experimental protocols for the DPPH, ABTS, and FRAP assays, researchers can obtain reliable and comparable data. The provided templates for data presentation will aid in the clear and concise reporting of findings. Furthermore, the elucidation of the Nrf2-ARE signaling pathway offers a mechanistic context for understanding the potential cellular antioxidant effects of this and other prenylated flavonoids. While specific data for this compound remains to be established, this guide equips researchers with the necessary tools and knowledge to undertake a thorough investigation of its antioxidant properties.

References

A Technical Guide to the Antimicrobial Spectrum of Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound "7-Prenyloxyaromadendrin" did not yield sufficient public data to construct a detailed technical guide. This document will instead focus on the broader, well-researched class of prenylated flavonoids , which are structurally related and exhibit significant antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals.

Prenylated flavonoids are a class of natural phenolic compounds characterized by the addition of one or more isoprenoid groups to a flavonoid backbone.[1] This structural modification often enhances their biological activities, including their antimicrobial efficacy, by increasing their lipophilicity and ability to interact with microbial cell membranes.[2] These compounds are recognized for their potential to combat a range of pathogens, including drug-resistant strains.[1][3]

Quantitative Antimicrobial Spectrum

The antimicrobial activity of prenylated flavonoids has been evaluated against various human and plant pathogens. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Table 1: Antibacterial Activity of Selected Prenylated Flavonoids

Compound Bacterial Strain MIC (µg/mL) Reference
Prenylated Naringenin (Compound 11) Staphylococcus aureus (Sensitive) 5-50 [2]
Staphylococcus aureus (Resistant, MRSA) 5-50 [2]
Prenylated Naringenin (Compound 12) Staphylococcus aureus (Sensitive) 5-50 [2]
Staphylococcus aureus (Resistant, MRSA) 5-50 [2]
Prenylated Genistein (Compound 13) Staphylococcus aureus (Sensitive) 5-50 [2]
Staphylococcus aureus (Resistant, MRSA) 5-50 [2]
Diprenylated (Iso)flavonoids (General) Methicillin-Resistant S. aureus (MRSA) ≤ 25 (for 75% of compounds tested) [1]

| Mono-prenylated (Iso)flavonoids (General)| Methicillin-Resistant S. aureus (MRSA) | ≤ 25 (for 40% of compounds tested) |[1] |

Table 2: Antifungal Activity of Selected Prenylated Flavonoids

Compound Fungal Strain Activity Noted Reference
Compound 9 Human pathogenic fungi Inhibitory Activity [4][5]
Compound 11 Human pathogenic fungi Inhibitory Activity [4][5]
Compound 12 Human pathogenic fungi Inhibitory Activity [4][5]

| Mono-prenylated isoflavonoids | Zygosaccharomyces parabailii | MIC ≤ 12.5 µg/mL |[1] |

Experimental Protocols

The determination of the antimicrobial activity of prenylated flavonoids typically involves standardized susceptibility testing methods. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Broth Microdilution Assay for MIC Determination

This protocol outlines the general steps for determining the MIC of a test compound against a bacterial strain.

  • Preparation of Test Compound: A stock solution of the prenylated flavonoid is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The microbial strain to be tested is cultured in a suitable broth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension. The plate also includes a positive control (microbe in broth without the compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria).[6]

  • MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound at which no visible growth is observed. An indicator dye, such as 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin, can be added to aid in the visualization of metabolic activity.[6]

Visualized Workflows and Mechanisms

3.1 Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a standardized workflow for evaluating the antimicrobial properties of natural compounds like prenylated flavonoids.

G A Compound Preparation (Stock Solution) B Serial Dilution (96-Well Plate) A->B E Inoculation of Plate B->E C Microbial Culture (Log Phase) D Inoculum Standardization (~5x10^5 CFU/mL) C->D D->E F Incubation (e.g., 24h at 37°C) E->F G Visual Inspection & Addition of Indicator F->G H MIC Determination G->H

Workflow for MIC determination.

3.2 Proposed Antibacterial Mechanisms of Action

Flavonoids exert their antibacterial effects through multiple mechanisms. The prenyl group is thought to enhance these activities, particularly those involving membrane interaction.[2] Key proposed mechanisms include the disruption of cell membrane integrity, inhibition of nucleic acid synthesis, and interference with key cellular processes like energy metabolism and signaling pathways.[3][7][8]

The diagram below outlines the primary targets of flavonoid antibacterial activity within a bacterial cell.

G cluster_cell Bacterial Cell Membrane Cytoplasmic Membrane DNA DNA/Gyrase Metabolism Energy Metabolism QS Quorum Sensing Flavonoid Prenylated Flavonoid Flavonoid->Membrane Disruption & Permeabilization Flavonoid->DNA Inhibition of Synthesis Flavonoid->Metabolism Inhibition Flavonoid->QS Interference

Key antibacterial mechanisms of flavonoids.

Synergistic Potential and Future Directions

An important area of research is the synergistic effect of prenylated flavonoids with conventional antibiotics. Studies have shown that certain prenylated naringenins can enhance the antibacterial activity of antibiotics like vancomycin and ciprofloxacin against drug-resistant bacteria by a factor of 10 to 100.[4][5] This suggests a potential role for these compounds as adjuvants in antibiotic therapy, possibly by modulating bacterial resistance mechanisms or increasing membrane permeability to other drugs.[7]

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by specific prenylated flavonoids. While docking studies suggest interactions with targets like ATP-binding cassette transporters, more experimental validation is needed.[4][5] A deeper understanding of their structure-activity relationships will be crucial for the rational design of new and potent antimicrobial agents derived from this promising class of natural products.[1]

References

The Anti-Inflammatory Potential of Aromadendrin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific research on the anti-inflammatory properties of 7-Prenyloxyaromadendrin is not currently available in published literature, extensive studies on its parent compound, aromadendrin, have revealed significant anti-inflammatory activity. This document provides an in-depth technical guide to the anti-inflammatory properties of aromadendrin, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved. Aromadendrin, a flavanonol found in various plants, demonstrates its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The data presented herein, gathered from in vitro and in vivo studies, underscores the potential of aromadendrin as a scaffold for the development of novel anti-inflammatory therapeutics.

Introduction to Aromadendrin

Aromadendrin, also known as dihydrokaempferol, is a natural flavonoid found in various plant species, including the rhizome of Smilax glabra and the leaves of Olea europaea[1]. It has garnered scientific interest for its diverse pharmacological activities, including antioxidant, antidiabetic, and noteworthy anti-inflammatory effects[2][3][4]. This whitepaper will focus on the mechanisms and experimental evidence supporting the anti-inflammatory properties of aromadendrin.

In Vitro Anti-Inflammatory Activity

Aromadendrin has been shown to effectively suppress inflammatory responses in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated macrophage and epithelial cell lines.

Inhibition of Pro-Inflammatory Mediators

Aromadendrin significantly inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in a concentration-dependent manner[4][5][6]. This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5][6]. Furthermore, aromadendrin has been observed to reduce the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[4][7].

Table 1: Effect of Aromadendrin on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)iNOS Protein ExpressionCOX-2 Protein Expression
10Significant ReductionSignificant ReductionReducedReduced
50Significant ReductionSignificant ReductionReducedReduced
100Significant ReductionSignificant ReductionReducedReduced
200Significant ReductionSignificant ReductionReducedReduced

Note: This table is a qualitative summary based on reported concentration-dependent effects. Specific percentage inhibitions vary across studies.[4][5][8]

Experimental Protocols: In Vitro Assays

2.2.1. Cell Culture and Treatment: RAW 264.7 murine macrophage cells or BEAS-2B human lung epithelial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are pre-treated with varying concentrations of aromadendrin (typically 10-200 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 200 ng/mL) for a specified duration (e.g., 24 hours for mediator production)[4][5][7].

2.2.2. Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve[5][8].

2.2.3. Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA): The levels of PGE2, IL-1β, IL-6, and TNF-α in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[4][8].

2.2.4. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins: Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against iNOS, COX-2, IκBα, p65, p-JNK, JNK, p-ERK, ERK, p-p38, and p38, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[5][9][10].

2.2.5. Nuclear Translocation of NF-κB p65: Nuclear and cytoplasmic fractions of cell lysates are separated. The presence of the p65 subunit of NF-κB in each fraction is determined by Western blotting to assess its translocation to the nucleus upon stimulation and the inhibitory effect of aromadendrin[5][6].

In Vivo Anti-Inflammatory Activity

Animal studies have corroborated the anti-inflammatory effects of aromadendrin observed in vitro.

Murine Models of Inflammation

In mouse models of LPS-induced acute lung injury and chronic obstructive pulmonary disease (COPD), oral administration of aromadendrin has been shown to reduce the infiltration of inflammatory cells (neutrophils and macrophages) into the lungs[1][7]. It also decreases the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF) and ameliorates lung edema[1][7]. In a model of sepsis-induced liver injury, aromadendrin protected the liver by reducing levels of TNF-α, IL-1β, and IL-6[4].

Table 2: In Vivo Effects of Aromadendrin in a Mouse Model of LPS-Induced Acute Lung Injury

Treatment GroupInflammatory Cell Count in BALFIL-6 in BALF (pg/mL)TNF-α in BALF (pg/mL)Lung Edema
ControlBaselineBaselineBaselineNormal
LPSSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSevere
LPS + Aromadendrin (5-10 mg/kg)Significantly ReducedSignificantly ReducedSignificantly ReducedAlleviated

Note: This table represents a qualitative summary of findings. Specific values can be found in the cited literature.[7]

Experimental Protocols: In Vivo Studies

3.2.1. Animal Models: Acute lung injury is induced in mice (e.g., C57BL/6) by intranasal or intratracheal administration of LPS. For COPD models, mice are exposed to cigarette smoke and LPS[1][7].

3.2.2. Drug Administration: Aromadendrin is administered orally (e.g., 5 or 10 mg/kg) to the mice, typically one hour before the inflammatory challenge[1][7].

3.2.3. Assessment of Inflammation: After a set period, bronchoalveolar lavage fluid is collected to measure inflammatory cell counts and cytokine levels using ELISA. Lung tissue is harvested for histological analysis (H&E staining) to assess cellular infiltration and edema, and for Western blotting to analyze protein expression[1][7].

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of aromadendrin are primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

Aromadendrin inhibits the canonical NF-κB pathway. It prevents the LPS-induced degradation of the inhibitory protein IκBα. By stabilizing IκBα, aromadendrin sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus[5][6][10]. This prevents the transcription of NF-κB target genes, which include those encoding for iNOS, COX-2, and various pro-inflammatory cytokines[5].

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for Degradation p65 NF-κB (p65) IκBα->p65 Inhibits nucleus_p65 NF-κB (p65) p65->nucleus_p65 Translocates Aromadendrin Aromadendrin Aromadendrin->IκBα Prevents Degradation DNA DNA nucleus_p65->DNA Binds Cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Aromadendrin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Aromadendrin also modulates the MAPK signaling cascade. Specifically, it has been shown to significantly inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) in a concentration-dependent manner in LPS-stimulated macrophages[5][6]. However, its effects on the other major MAPKs, p38 and extracellular signal-regulated kinase (ERK), appear to be less pronounced or cell-type specific[6][10]. By inhibiting JNK phosphorylation, aromadendrin interferes with a key pathway that contributes to the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates JNK JNK MAPKKK->JNK Phosphorylates pJNK p-JNK (Active) JNK->pJNK AP1 AP-1 pJNK->AP1 Activates Aromadendrin Aromadendrin Aromadendrin->JNK Inhibits Phosphorylation DNA_mapk DNA AP1->DNA_mapk Binds Inflammatory_Genes Inflammatory Gene Expression DNA_mapk->Inflammatory_Genes Transcription

Caption: Aromadendrin's inhibitory effect on the JNK MAPK pathway.

Conclusion and Future Directions

The available scientific evidence robustly demonstrates that aromadendrin possesses significant anti-inflammatory properties. Its ability to inhibit the production of key inflammatory mediators and cytokines through the dual blockade of NF-κB and JNK MAPK signaling pathways makes it a compelling candidate for further investigation. While data on this compound is currently lacking, the potent activity of the parent aromadendrin molecule suggests that its derivatives may also hold therapeutic promise. Future research should focus on a head-to-head comparison of aromadendrin and its derivatives, including this compound, to elucidate structure-activity relationships. Furthermore, more extensive preclinical studies in various models of chronic inflammatory diseases are warranted to fully assess its therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of Aromadendrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrin, also known as dihydrokaempferol, is a flavonoid found in a variety of plants, including Pinus sibirica and Olea europaea.[1][2] As a member of the flavanonol subclass of flavonoids, aromadendrin has garnered significant scientific interest for its diverse pharmacological activities.[3][4][5] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anti-diabetic agent.[3] This technical guide provides a comprehensive overview of the current understanding of aromadendrin's mechanism of action, with a focus on its anti-inflammatory effects. The information is compiled from various in vitro and in vivo studies to support further research and drug development endeavors.

Mechanism of Action: Anti-Inflammatory Effects

Aromadendrin exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The core mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling cascade, leading to the suppression of downstream pathways including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][7][8]

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through its interaction with TLR4. This interaction triggers a signaling cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory genes. Aromadendrin has been shown to interfere with this pathway at multiple points.

In vitro studies using LPS-stimulated BEAS-2B lung epithelial cells and RAW 264.7 macrophage cells have demonstrated that aromadendrin can ameliorate the inflammatory response by suppressing TLR4 and Myeloid differentiation primary response 88 (MyD88) expression.[6][9] This, in turn, prevents the degradation of the inhibitor of NF-κB (IκB), thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[8][10] The suppression of NF-κB activation leads to a significant reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6][9]

Modulation of the MAPK and NLRP3 Inflammasome Pathways

The anti-inflammatory activity of aromadendrin is also mediated through its effects on the MAPK and NLRP3 inflammasome pathways. In LPS-stimulated RAW 264.7 macrophages, aromadendrin has been observed to significantly attenuate the phosphorylation of c-Jun N-terminal kinase (JNK), but not extracellular signal-regulated kinase (ERK) or p38 MAPK.[1][3][8]

Furthermore, in a murine model of Chronic Obstructive Pulmonary Disease (COPD), aromadendrin demonstrated a modulatory effect on the activation of the MAPK/NF-κB/NLRP3 inflammasome pathway.[11][12] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[13] By modulating this pathway, aromadendrin can further reduce the inflammatory milieu.

The following diagram illustrates the proposed mechanism of action of aromadendrin in inhibiting the LPS-induced inflammatory response.

aromadendrin_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (JNK) MyD88->MAPK IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocation Aromadendrin Aromadendrin Aromadendrin->MyD88 Aromadendrin->MAPK Aromadendrin->IKK Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, iNOS, COX-2) NFκB_n->Genes activates transcription

Aromadendrin's Inhibition of the TLR4/NF-κB and MAPK Signaling Pathways.

Quantitative Data

The following tables summarize the quantitative data from various studies on the biological activities of aromadendrin.

Table 1: In Vitro Anti-Inflammatory and Other Biological Activities of Aromadendrin

ActivityCell Line / AssayMethodIC50 / EffectReference
Anti-inflammatory
IL-1β ProductionLPS-stimulated BEAS-2B cellsELISASignificant reduction at 10-200 μM[6]
IL-6 ProductionLPS-stimulated BEAS-2B cellsELISASignificant reduction at 10-200 μM[6]
TNF-α ProductionLPS-stimulated BEAS-2B cellsELISASignificant reduction at 10-200 μM[6]
MCP-1 ProductionLPS-stimulated BEAS-2B cellsELISASignificant reduction at 10-200 μM[6]
MCP-1 ProductionIFN-γ and histamine-stimulated NCTC 2544 cellsELISA52% suppression at 10 μg/mL, 59% at 100 μg/mL[1]
IL-8 ProductionIFN-γ and histamine-stimulated NCTC 2544 cellsELISADose-dependent reduction[1]
NO ProductionLPS-stimulated RAW 264.7 cellsGriess AssaySignificant suppression[3][10]
PGE2 ProductionLPS-stimulated RAW 264.7 cellsELISASignificant suppression[3][10]
Antioxidant
DPPH Radical ScavengingCell-free assaySpectrophotometryIC50 = 2.21 μM[14]
ABTS Radical ScavengingCell-free assaySpectrophotometry155.6 ± 2.5 mg Vitamin C equivalents/100 mg[1]
Enzyme Inhibition
Acetylcholinesterase (AChE)Cell-free assayEllman's methodIC50 = 35.43 μM[14]
Butyrylcholinesterase (BChE)Cell-free assayEllman's methodIC50 > 200 μM[14]
β-secretase 1 (BACE1)Cell-free assayFRET assayIC50 > 200 μM[14]
Anticancer
Cell Growth InhibitionBT474 (breast cancer)MTT assayIC50 = 11.66 μM[14]
Cell Growth InhibitionChaGo-K-1 (lung cancer)MTT assayIC50 = 12.32 μM[14]
Cell Growth InhibitionHepG2 (liver cancer)MTT assayIC50 = 13.67 μM[14]
Cell Growth InhibitionKATO III (gastric cancer)MTT assayIC50 = 39.79 μM[14]
Cell Growth InhibitionSW620 (colon cancer)MTT assayIC50 = 41.11 μM[14]

Table 2: In Vivo Anti-Inflammatory Effects of Aromadendrin

Animal ModelTreatmentDosageKey FindingsReference
LPS-induced Acute Lung Injury (ALI) in miceOral administration15 and 30 mg/kgDecreased IL-1β, IL-6, and TNF-α levels in BALF; Reduced iNOS/COX-2 expression in lung tissue.[6][9]
Chronic Obstructive Pulmonary Disease (COPD) in miceOral gavageNot specifiedAttenuated neutrophils/macrophages, ROS, MPO, IL-6, IL-1β, and MCP-1 in BALF; Modulated MAPK/NF-κB/NLRP3 inflammasome activation.[11][12]
Ovalbumin-induced Allergic Asthma in miceOral administration5 and 10 mg/kgSuppressed eosinophils, Th2 cytokines, and MCP-1 in BALF; Reduced IgE in serum; Modulated NF-κB activation in the lung.[15][16]
LPS-induced Acute Kidney Injury (AKI) in miceOral administrationNot specifiedAlleviated renal dysfunction and histological defects; Suppressed inflammation and apoptosis in the kidneys.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the mechanism of action of aromadendrin.

In Vitro Studies

  • Cell Culture and Treatment:

    • BEAS-2B Cells (Human Bronchial Epithelial): Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells were pre-treated with aromadendrin (10-200 μM) for 1 hour, followed by stimulation with LPS (1 μg/mL) for 24 hours.[6]

    • RAW 264.7 Cells (Murine Macrophage): Cultured in DMEM with similar supplements. For experiments, cells were pre-treated with aromadendrin (10, 50, 100, and 200 μM) for 30 minutes before a 30-minute LPS treatment (200 ng/mL).[1]

    • Jurkat T Cells (Human T lymphocyte): Pre-treated with 40 μM aromadendrin for 1 hour and then stimulated with anti-CD3/CD28 antibodies.[17][18]

  • Cell Viability Assay:

    • The CytoX assay was used to determine the cytotoxicity of aromadendrin. No significant cytotoxicity was observed in BEAS-2B cells at concentrations up to 200 μM.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Used to quantify the levels of cytokines (IL-1β, IL-6, TNF-α) and chemokines (MCP-1) in cell culture supernatants and bronchoalveolar lavage fluid (BALF).[6][17]

  • Western Blot Analysis:

    • Performed to determine the protein expression levels of key signaling molecules, including phosphorylated and total forms of NF-κB p65, IκBα, JNK, ERK, and p38.[1][11] Also used to measure the expression of iNOS and COX-2.[6][10]

  • Real-Time Polymerase Chain Reaction (RT-PCR):

    • Used to measure the mRNA levels of il2 and ifng in Jurkat T cells.[17][18]

In Vivo Studies

  • Animal Models:

    • LPS-induced Acute Lung Injury (ALI): C57BL/6 male mice were intranasally administered with LPS (0.5 mg/kg). Aromadendrin (15 or 30 mg/kg) was administered orally.[6]

    • Chronic Obstructive Pulmonary Disease (COPD): An experimental mouse model was used, and aromadendrin was administered by oral gavage.[11][12]

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • BALF was collected from mice to measure the influx of immune cells (neutrophils and macrophages) and the levels of inflammatory mediators (ROS, MPO, cytokines, and chemokines).[11][12]

  • Histological Analysis:

    • Lung tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess cellular infiltration and lung injury. Periodic acid-Schiff (PAS) staining was used to evaluate mucus formation.[11][12]

The following diagram provides a generalized workflow for in vivo studies investigating the effects of aromadendrin.

experimental_workflow cluster_analysis Data Analysis start Start animal_model Induce Disease Model (e.g., LPS-induced ALI in mice) start->animal_model treatment Administer Aromadendrin (e.g., 15 or 30 mg/kg, oral gavage) animal_model->treatment collection Sample Collection (BALF, Lung Tissue, Serum) treatment->collection elisa ELISA (Cytokine Levels) collection->elisa western_blot Western Blot (Protein Expression) collection->western_blot histology Histology (H&E, PAS Staining) collection->histology cell_count Cell Count (Immune Cell Influx) collection->cell_count end End elisa->end western_blot->end histology->end cell_count->end

Generalized Experimental Workflow for In Vivo Studies of Aromadendrin.

Conclusion

Aromadendrin is a promising natural compound with well-documented anti-inflammatory properties. Its mechanism of action is centered on the inhibition of the TLR4/MyD88/NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies provide strong evidence for its therapeutic potential in inflammatory conditions such as acute lung injury and chronic obstructive pulmonary disease. The detailed experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological activities of aromadendrin and its potential clinical applications. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

The Biosynthesis of 7-Prenyloxyaromadendrin in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

7-Prenyloxyaromadendrin is a prenylated flavonoid with significant potential in pharmaceutical research due to the enhanced bioactivity conferred by the prenyl moiety. Understanding its biosynthesis in plants is crucial for metabolic engineering and synthetic biology approaches aimed at its sustainable production. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, beginning with the general phenylpropanoid pathway and culminating in the specific prenylation of the aromadendrin scaffold. This document details the enzymatic reactions, presents quantitative kinetic data for the involved enzymes, and outlines comprehensive experimental protocols for their characterization. Visual diagrams of the pathway and experimental workflows are provided to facilitate a clear understanding of the underlying biochemical processes.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Prenylation, the attachment of a prenyl group, is a key structural modification that can significantly enhance the therapeutic properties of flavonoids by increasing their lipophilicity and interaction with biological membranes.[1] this compound, a derivative of the flavanonol aromadendrin, is a promising compound for drug discovery. Its biosynthesis involves a multi-step enzymatic cascade that begins with the amino acid L-phenylalanine and proceeds through the core flavonoid pathway to produce aromadendrin, which is then subjected to a final O-prenylation step. This guide elucidates each stage of this intricate process.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the aromadendrin backbone and the subsequent prenylation at the 7-hydroxyl group.

Stage 1: Biosynthesis of Aromadendrin

The formation of aromadendrin is a well-characterized branch of the flavonoid biosynthesis pathway, which itself is an extension of the general phenylpropanoid pathway.

This initial phase converts L-phenylalanine into p-Coumaroyl-CoA, the primary precursor for flavonoid synthesis.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by PAL.

  • Cinnamate 4-Hydroxylase (C4H): Subsequently, C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): The final step of this general pathway is the activation of p-coumaric acid to its thioester, p-Coumaroyl-CoA, by 4CL.[2]

p-Coumaroyl-CoA enters the flavonoid-specific pathway to generate the flavanone scaffold, which is then hydroxylated to produce aromadendrin.

  • Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.[3][4]

  • Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific intramolecular cyclization, facilitated by CHI, to produce (2S)-naringenin, a flavanone.[5][6][7][8]

  • Flavanone 3-Hydroxylase (F3H): The final step in aromadendrin biosynthesis is the hydroxylation of naringenin at the 3-position by F3H, a 2-oxoglutarate-dependent dioxygenase, yielding aromadendrin (also known as dihydrokaempferol).[9][10][11]

Stage 2: 7-O-Prenylation of Aromadendrin

The terminal step in the formation of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the 7-hydroxyl position of aromadendrin.

  • Flavonoid Prenyltransferase (PT): This reaction is catalyzed by a flavonoid O-prenyltransferase. While a specific enzyme for the 7-O-prenylation of aromadendrin has not been definitively characterized in all plant species, several flavonoid prenyltransferases exhibit broad substrate specificity and are known to catalyze such reactions. These enzymes utilize DMAPP as the prenyl donor.[1]

Quantitative Data on Pathway Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in the biosynthesis of this compound, compiled from various plant sources.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
Enzyme Source Substrate Km (mM) Vmax (µM min⁻¹)
Trichosporon cutaneumL-Phenylalanine5.0 ± 1.11.3 ± 0.1

Data from[12]

Table 2: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL)
Enzyme Source Substrate Km (µM)
Hybrid Poplar4-Coumaric Acid~80
Hybrid PoplarFerulic Acid~100

Data from[13]

Table 3: Kinetic Parameters of Chalcone Isomerase (CHI)
Enzyme Source Substrate Km (µM) kcat (s⁻¹)
Oryza sativa (OsCHI3)Naringenin Chalcone11.6069.35
Oryza sativa (OsCHI3)Isoliquiritigenin50.959.214 x 10⁻⁵
Panicum virgatumNaringenin Chalcone16.04-

Data from[5][7]

Table 4: Kinetic Parameters of Flavonoid Prenyltransferases
Enzyme Source Flavonoid Substrate Apparent Km (µM)
Lupinus albus (LaPT2)KaempferolVaries (5-400 µM range tested)
Enzyme Source Prenyl Donor Substrate Apparent Km (µM)
Lupinus albus (LaPT2)DMAPPVaries (50-400 µM range tested)

Data from[14]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

  • Reagents:

    • Assay Buffer: 10 mM Tris-HCl, pH 8.0

    • Substrate Solution: 0.5 mM to 100 mM L-phenylalanine in Assay Buffer

    • Enzyme Extract

  • Procedure:

    • Pre-equilibrate the substrate solution to 30°C.

    • Initiate the reaction by adding 200 µL of the enzyme extract to 800 µL of the pre-warmed substrate solution.

    • Monitor the increase in absorbance at 290 nm for 2 minutes using a spectrophotometer.

    • The rate of trans-cinnamic acid formation is calculated using its molar extinction coefficient.

Protocol adapted from[12]

4-Coumarate:CoA Ligase (4CL) Activity Assay

This assay spectrophotometrically determines the formation of CoA esters from phenolic acids.

  • Reagents:

    • Assay Buffer: Specific buffer system as described in the cited literature.

    • Substrate Solution: 0.01 to 0.6 mM of a phenolic acid (e.g., 4-coumaric acid)

    • Coenzyme A (CoA)

    • ATP

    • Enzyme Extract

  • Procedure:

    • Combine the assay buffer, substrate solution, CoA, and ATP in a cuvette.

    • Initiate the reaction by adding the enzyme extract.

    • Measure the formation of the CoA ester by monitoring the change in absorbance at a specific wavelength (e.g., 333 nm for 4-coumaroyl-CoA).[2]

Protocol adapted from[13]

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) Coupled Assay

This coupled assay monitors the conversion of p-coumaroyl-CoA to naringenin.

  • Reagents:

    • Reaction Buffer: e.g., 50 mM potassium phosphate, pH 7.5

    • p-Coumaroyl-CoA

    • Malonyl-CoA

    • Purified CHS enzyme

    • Purified CHI enzyme

  • Procedure:

    • Combine the reaction buffer, p-coumaroyl-CoA, and malonyl-CoA.

    • Add the purified CHS and CHI enzymes to initiate the reaction.

    • Monitor the formation of naringenin over time using HPLC analysis.

Protocol adapted from[5]

Flavanone 3-Hydroxylase (F3H) Activity Assay

This assay measures the conversion of a flavanone (e.g., naringenin) to a dihydroflavonol (e.g., aromadendrin).

  • Reagents:

    • Reaction Buffer: 25 mM Tris-HCl, pH 7.4

    • Substrate: 0.4 mM naringenin

    • Cofactors: 0.5 mM dithiothreitol, 1 mM ascorbic acid, 0.2 mM ferrous sulfate, 1 mM 2-oxoglutarate

    • Recombinant F3H protein (10-20 µg)

  • Procedure:

    • Combine all reagents in a total volume of 400 µL.

    • Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) for a defined period.

    • Terminate the reaction (e.g., by adding methanol or boiling).

    • Analyze the formation of dihydrokaempferol (aromadendrin) by HPLC or LC-MS.

Protocol adapted from[9]

Flavonoid Prenyltransferase (PT) Activity Assay

This in vitro assay determines the prenylation of a flavonoid substrate.

  • Reagents:

    • Reaction Buffer: 25 mM MOPS, pH 7.0

    • Substrate: 100 µM flavonoid (e.g., aromadendrin)

    • Prenyl Donor: Dimethylallyl pyrophosphate (DMAPP)

    • Cofactors: 1 mM dithiothreitol, 10 mM Mg²⁺

    • Microsomal protein extract containing the prenyltransferase (e.g., 20 µg)

  • Procedure:

    • Combine all reagents in a total reaction volume of 200 µL.

    • Incubate the mixture at 30°C for 30 minutes.

    • Terminate the reaction by adding an equal volume of methanol.

    • Analyze the formation of the prenylated product by HPLC or LC-MS.

Protocol adapted from[14]

Visualizing the Pathway and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthesis pathway and a general experimental workflow.

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_prenylation Prenylation L_Phe L-Phenylalanine t_Cin trans-Cinnamic Acid L_Phe->t_Cin PAL p_Cou p-Coumaric Acid t_Cin->p_Cou C4H p_Cou_CoA p-Coumaroyl-CoA p_Cou->p_Cou_CoA 4CL Nar_Chal Naringenin Chalcone p_Cou_CoA->Nar_Chal CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Nar_Chal Naringenin (2S)-Naringenin Nar_Chal->Naringenin CHI Aromadendrin Aromadendrin Naringenin->Aromadendrin F3H Prenyl_Aroma This compound Aromadendrin->Prenyl_Aroma Flavonoid O-PT DMAPP DMAPP DMAPP->Prenyl_Aroma

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow start Start: Enzyme Assay reagents Prepare Reaction Mixture (Buffer, Substrate, Cofactors) start->reagents enzyme Add Enzyme Extract reagents->enzyme incubation Incubate at Optimal Temperature and Time enzyme->incubation termination Terminate Reaction incubation->termination analysis Analyze Products (HPLC / LC-MS) termination->analysis data Calculate Kinetic Parameters (Km, Vmax) analysis->data end End data->end

Caption: General workflow for in vitro enzyme activity assays.

Conclusion

The biosynthesis of this compound is a complex yet well-defined pathway involving enzymes from the general phenylpropanoid and flavonoid biosynthetic routes, culminating in a specific prenylation event. This guide provides a comprehensive technical overview, including quantitative data and experimental protocols, to aid researchers in the study and potential biotechnological production of this valuable compound. Further research to identify and characterize specific 7-O-prenyltransferases for aromadendrin from various plant sources will be instrumental in advancing the field of flavonoid engineering.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 7-Prenyloxyaromadendrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 7-Prenyloxyaromadendrin, a prenylated flavonoid. Due to the limited availability of specific validated methods for this compound in peer-reviewed literature, this guide presents generalized yet robust HPLC-UV and LC-MS/MS methodologies. These protocols are based on established analytical techniques for structurally similar compounds, such as aromadendrin and other prenylated flavonoids.[1][2][3] This document is intended to serve as a comprehensive starting point for researchers and drug development professionals to develop and validate their own specific assays for this compound in various matrices, including plant extracts and biological fluids.

Introduction

This compound is a naturally occurring flavonoid characterized by an aromadendrin (also known as dihydrokaempferol) core with a prenyl group attached via an ether linkage.[4] Flavonoids, and particularly prenylated flavonoids, are of significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, which may include anti-inflammatory, antioxidant, and anti-tumor effects.[1][4] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of natural products, and in vitro and in vivo pharmacological research.

This application note details two primary analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for routine quantification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low concentrations.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are general protocols for plant material and plasma.

2.1.1. Extraction from Plant Material

This protocol is suitable for dried and powdered plant material.

  • Weighing: Accurately weigh 1.0 g of the homogenized, dried plant powder into a 50 mL conical tube.

  • Extraction Solvent: Add 20 mL of 80% methanol in water.

  • Extraction: Tightly cap the tube and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the remaining plant pellet to ensure complete extraction.

  • Pooling: Combine the supernatants from both extractions.

  • Filtration: Filter the pooled extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

2.1.2. Extraction from Plasma

This protocol is designed for the extraction of this compound from plasma samples for pharmacokinetic studies.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar flavonoid not present in the sample).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting conditions.

  • Transfer: Transfer the reconstituted sample to an HPLC vial with a low-volume insert for analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound in simpler matrices like purified extracts.

2.2.1. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 290 nm

2.2.2. Standard Curve Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare working standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

LC-MS/MS Method

This method offers high sensitivity and is ideal for complex matrices or when low detection limits are required.

2.3.1. Chromatographic Conditions

ParameterRecommended Setting
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 20% B; 1-5 min: 20-90% B; 5-6 min: 90% B; 6-6.1 min: 90-20% B; 6.1-8 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.3.2. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions Analyte: this compound (Precursor > Product); IS: (Precursor > Product)

Note: The exact m/z values for the precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the pure compounds into the mass spectrometer.

2.3.3. Standard Curve Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare working standards in the appropriate matrix (e.g., blank plasma extract) to generate a calibration curve. A typical range would be 1 ng/mL to 1000 ng/mL.

  • Plot the peak area ratio (Analyte/IS) against concentration to construct the calibration curve.

Data Presentation

The following tables represent hypothetical validation data for the proposed LC-MS/MS method.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 1000>0.9980.31.0

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Concentration Measured (Mean ± SD, n=6)Accuracy (% Recovery)Precision (% RSD)
54.9 ± 0.398.06.1
5051.2 ± 2.1102.44.1
500489.5 ± 15.297.93.1

Visualization

Experimental Workflow

Figure 1: Experimental Workflow for Quantification.
Hypothetical Signaling Pathway

G Figure 2: Hypothetical Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound nfkb_path NF-κB Signaling Cascade compound->nfkb_path Inhibition mapk_path MAPK Signaling Cascade compound->mapk_path Inhibition receptor Toll-like Receptor 4 (TLR4) receptor->nfkb_path receptor->mapk_path nfkb_trans NF-κB Transcription Factor nfkb_path->nfkb_trans mapk_path->nfkb_trans gene_exp Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_trans->gene_exp lps LPS (Inflammatory Stimulus) lps->receptor

References

Application Note: Quantitative Analysis of 7-Prenyloxyaromadendrin using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 7-Prenyloxyaromadendrin, a prenylated flavonoid with potential therapeutic properties, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described methodology is applicable for the analysis of this compound in plant extracts and other biological matrices. This document outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected quantitative parameters.

Introduction

This compound is a flavonoid compound found in plants such as Pterocaulon alopecuroides.[1] This class of prenylated flavonoids has garnered significant interest in the scientific community due to its diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays involving this compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the high selectivity and sensitivity required for the precise quantification of this compound in complex mixtures.[4][5] This application note presents a comprehensive guide for the HPLC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (from Plant Material)

A generalized protocol for the extraction of this compound from a dried plant matrix is provided below. This may need to be optimized based on the specific plant material.

  • Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve) to ensure efficient extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol (or ethanol).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.

    • Pool the supernatants.

  • Purification:

    • Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in 5 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol. Store this stock solution at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

HPLC-MS Conditions

The following are recommended starting conditions for the HPLC-MS analysis of this compound. Optimization may be required for specific instruments.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

Molecular Information

Table 3: Molecular and Mass Spectrometry Data for this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compoundC₂₀H₂₀O₆356.37357.1289.1153.0

Note: The product ions are predicted based on the fragmentation of the aromadendrin backbone and the loss of the prenyl group. These values should be confirmed experimentally.

The expected fragmentation pattern involves the neutral loss of the prenyl group (C₅H₈, 68 Da) and characteristic retro-Diels-Alder fragmentation of the C-ring of the flavonoid structure.

Quantitative Performance (Illustrative)

The following table presents expected performance characteristics of the method. These values should be determined during method validation.

Table 4: Method Validation Parameters

ParameterExpected Value
Retention Time (RT) To be determined experimentally
Linearity (r²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 5 ng/mL
Recovery 85-115%
Precision (RSD%) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation supernatant_collection->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography C18 Reverse-Phase Chromatography hplc_injection->chromatography ms_detection ESI-MS/MS Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the extraction and HPLC-MS analysis of this compound.

Hypothetical Signaling Pathway of Action

Based on the known anti-inflammatory and anti-cancer activities of many flavonoids, a hypothetical signaling pathway involving NF-κB is presented.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Toll-like Receptor (TLR) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus gene_transcription Gene Transcription nfkb_active->nucleus Translocation inflammatory_mediators Inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) gene_transcription->inflammatory_mediators compound This compound compound->ikb_kinase Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound. This protocol can be readily adapted for various research applications, from the analysis of crude plant extracts to in-depth pharmacokinetic studies, thereby facilitating further investigation into the therapeutic potential of this promising natural compound. Method validation should be performed in accordance with the specific requirements of the intended application.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 7-Prenyloxyaromadendrin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in characterizing the bioactivity of 7-Prenyloxyaromadendrin. Based on the known pharmacological activities of its parent compound, aromadendrin, and other prenylated flavonoids, two key cell-based assays are presented here: an anti-inflammatory assay and a cellular antioxidant assay.[1][2][3][4][5]

Application Note 1: Evaluation of Anti-Inflammatory Activity of this compound in Macrophages

Introduction

Aromadendrin, the parent dihydroflavonol of this compound, has demonstrated significant anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway.[1] The addition of a prenyloxy group to flavonoid structures has been shown to modulate their biological activities, often enhancing their potency.[6][7] This assay is designed to investigate the potential of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The primary endpoints of this assay are the quantification of nitric oxide (NO) production and pro-inflammatory cytokine secretion (TNF-α and IL-6).

Principle

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, most notably the NF-κB pathway.[8] This results in the increased expression and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8] This assay measures the ability of this compound to inhibit the production of these inflammatory markers in LPS-stimulated RAW 264.7 cells.

Workflow Diagram

G cluster_0 Cell Preparation and Treatment cluster_1 Endpoint Measurement cluster_2 Data Analysis seed Seed RAW 264.7 cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat cells with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect_supernatant->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Assay (ELISA) collect_supernatant->cytokine_assay calculate_inhibition Calculate % inhibition of NO, TNF-α, and IL-6 no_assay->calculate_inhibition cytokine_assay->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the anti-inflammatory assay of this compound.

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Mediators NO, TNF-α, IL-6 Gene_Expression->Mediators Test_Compound This compound Test_Compound->IKK Inhibition? Test_Compound->NFkB Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Anti-Inflammatory Assay

Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent Kit for Nitric Oxide detection

  • ELISA kits for murine TNF-α and IL-6

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

Procedure

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.

    • Remove the old media from the cells and pre-treat them with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammation Induction:

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Quantify the concentration of nitrite (a stable product of NO) using a Griess Reagent Kit according to the manufacturer's instructions.

  • Cytokine Measurement:

    • Collect the remaining supernatant and store it at -80°C until use.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Cell Viability Assay:

    • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate according to the manufacturer's protocol.

Data Presentation

Concentration of this compound (µM)NO Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)Cell Viability (%)
0 (Vehicle Control)100100100100
1
5
10
25
50
100
Positive Control (Dexamethasone)

Application Note 2: Assessment of Cellular Antioxidant Activity of this compound

Introduction

Flavonoids, including aromadendrin, are well-known for their antioxidant properties.[1][2] They can act as direct scavengers of reactive oxygen species (ROS) or modulate endogenous antioxidant defense systems.[9] The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit intracellular ROS formation induced by a free radical generator. This assay provides a more biologically relevant measure of antioxidant activity compared to simple chemical assays as it accounts for cellular uptake, metabolism, and distribution of the test compound.

Principle

The assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The antioxidant activity of this compound is quantified by its ability to inhibit the formation of DCF induced by a peroxyl radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

Workflow Diagram

G cluster_0 Cell Preparation and Loading cluster_1 Treatment and Induction cluster_2 Measurement and Analysis seed Seed cells (e.g., HepG2) in a black 96-well plate adhere Allow cells to become confluent seed->adhere load_probe Load cells with DCFH-DA probe adhere->load_probe treat_compound Treat cells with this compound load_probe->treat_compound add_initiator Add free radical initiator (AAPH) treat_compound->add_initiator read_fluorescence Measure fluorescence kinetically add_initiator->read_fluorescence calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc determine_caa Determine Cellular Antioxidant Activity (CAA) value calculate_auc->determine_caa

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Signaling Pathway Diagram

G AAPH AAPH ROS ROS AAPH->ROS DCFH DCFH (non-fluorescent) ROS->DCFH Oxidation DCF DCF (fluorescent) DCFH->DCF Test_Compound This compound Test_Compound->ROS Scavenging Nrf2_pathway Nrf2/ARE Pathway (Endogenous Antioxidants) Test_Compound->Nrf2_pathway Activation? Nrf2_pathway->ROS Inhibition

Caption: Mechanism of ROS inhibition by this compound.

Experimental Protocol: Cellular Antioxidant Assay

Materials

  • HepG2 or other suitable adherent cell line

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • This compound (dissolved in DMSO)

  • Quercetin (as a positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure

  • Cell Seeding:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Add media containing various concentrations of this compound or Quercetin to the cells.

    • Simultaneously, add DCFH-DA to a final concentration of 25 µM.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment media and wash the cells three times with PBS.

    • Add AAPH solution (final concentration of 600 µM) to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour.

Data Presentation

The antioxidant activity is often expressed as a CAA value, calculated from the area under the curve (AUC) of the fluorescence versus time plot.

Calculation: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Concentration of this compound (µM)Area Under the Curve (AUC)Cellular Antioxidant Activity (CAA) Value
0 (Vehicle Control)0
1
5
10
25
50
100
Positive Control (Quercetin)

References

Application Notes and Protocols for 7-Prenyloxyaromadendrin in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific in vivo animal studies for 7-Prenyloxyaromadendrin have been published in peer-reviewed literature. The following application notes and protocols are extrapolated from research on its parent compound, aromadendrin, and the known effects of prenylation on flavonoids. These guidelines are intended to serve as a starting point for researchers and require empirical validation.

Introduction

This compound is a derivative of aromadendrin, a flavonoid with demonstrated anti-inflammatory and antioxidant properties.[1] The addition of a prenyloxy group at the 7-position is expected to increase the lipophilicity of the molecule.[2][3] This modification may enhance its affinity for cell membranes, potentially leading to improved bioavailability and greater potency compared to its parent compound, aromadendrin.[3][4]

This document provides hypothetical, yet scientifically grounded, protocols for investigating the anti-inflammatory and hepatoprotective effects of this compound in murine models, based on the established biological activities of aromadendrin.[1][5][6]

Potential Therapeutic Applications

Based on the known efficacy of aromadendrin, this compound is a promising candidate for the treatment of inflammatory conditions, particularly those affecting the respiratory system and the liver.

  • Chronic Obstructive Pulmonary Disease (COPD): Aromadendrin has been shown to ameliorate airway inflammation in mouse models of COPD.[5][7]

  • Acute Lung Injury (ALI): Studies indicate that aromadendrin can mitigate endotoxin-induced pulmonary inflammation.[6]

  • Allergic Asthma: Aromadendrin has demonstrated the ability to reduce bronchial inflammation in mouse models of allergic asthma.[1][8]

  • Sepsis-Induced Liver Injury: Aromadendrin has shown protective effects against liver damage in septic mice.[1]

The enhanced lipophilicity of this compound may lead to improved tissue penetration and cellular uptake, potentially resulting in superior efficacy in these models.[4]

Quantitative Data Summary (from Aromadendrin Studies)

The following tables summarize quantitative data from in vivo studies on aromadendrin, which can serve as a reference for dose-finding studies with this compound.

Table 1: Aromadendrin Dosage and Administration in Murine Models

Animal Model Compound Dosage Route of Administration Reference
Chronic Obstructive Pulmonary Disease (COPD)AromadendrinNot SpecifiedOral Gavage[5][7]
Acute Lung Injury (ALI)AromadendrinNot SpecifiedOral[6]
Allergic AsthmaAromadendrin5 or 10 mg/kgOral (p.o.)[1][8]
Sepsis-Induced Liver InjuryAromadendrinNot SpecifiedIntraperitoneal (i.p.)[1]

Table 2: Key In Vivo Findings for Aromadendrin

Animal Model Key Findings Reference
COPDReduced neutrophils/macrophages, ROS, MPO, IL-6, IL-1β, and MCP-1 in BAL fluid. Attenuated cell influx in lungs.[5][7]
ALIDecreased immune cells and IL-1β/IL-6/TNF-α in BALF. Reduced iNOS/COX-2/CD68 expression in the lung.[6]
Allergic AsthmaReduced eosinophils, Th2 cytokines, and MCP-1 in BALF. Decreased serum IgE.[1][8]
Sepsis-Induced Liver InjuryReduced structural damage, edema, necrosis, and neutrophil infiltration in the liver. Decreased serum ALT and AST.[1]

Suggested In Vivo Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Effects in a Murine Model of Acute Lung Injury (ALI)

This protocol is adapted from studies on aromadendrin in lipopolysaccharide (LPS)-induced ALI.[6]

1. Animal Model:

  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups (n=6-8 per group):

  • Control: Vehicle (e.g., 0.5% carboxymethylcellulose) administration.

  • LPS Only: Vehicle administration followed by LPS challenge.

  • This compound + LPS: this compound (e.g., 5, 10, 20 mg/kg) followed by LPS challenge.

  • Positive Control + LPS: Dexamethasone (1 mg/kg) followed by LPS challenge.

3. Dosing and Administration:

  • Administer this compound or vehicle orally (p.o.) 1 hour before LPS challenge.

  • Induce ALI by intratracheal instillation of LPS (5 mg/kg) in saline.

4. Sample Collection and Endpoint Analysis (24 hours post-LPS):

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Collect BALF and determine total and differential immune cell counts (macrophages, neutrophils).

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1) using ELISA.

  • Lung Histology:

    • Perfuse lungs and fix in 10% formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

  • Western Blot Analysis of Lung Tissue:

    • Homogenize lung tissue to extract proteins.

    • Analyze the expression of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated and total NF-κB, p38 MAPK).

Protocol 2: Pharmacokinetic Profiling in Rodents

A preliminary pharmacokinetic study is crucial to determine the bioavailability and half-life of this compound, as prenylation can have variable effects on absorption.[2][3]

1. Animal Model:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

2. Experimental Design:

  • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

  • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 10-20 mg/kg) to determine absorption rate, bioavailability, and Cmax.

3. Sample Collection:

  • Collect serial blood samples from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

5. Data Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters (t½, Cmax, Tmax, AUC, bioavailability).

Visualizations

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK NFkB NF-κB MyD88->NFkB NLRP3 NLRP3 Inflammasome MyD88->NLRP3 MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines NLRP3->Cytokines ARO This compound (Hypothesized) ARO->MAPK Inhibits ARO->NFkB Inhibits ARO->NLRP3 Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

G start Acclimatize Mice (1 week) grouping Randomize into Experimental Groups start->grouping dosing Oral Administration: Vehicle or This compound grouping->dosing induction LPS-induced ALI Challenge dosing->induction collection Sample Collection (24h post-LPS) induction->collection analysis Endpoint Analysis: - BALF Cytokines - Histology - Western Blot collection->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: 7-Prenyloxyaromadendrin as a Novel Molecular Probe for Investigating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a hypothetical framework based on the known biological activities of the parent compound, aromadendrin, and the general effects of prenylation on flavonoids. As of the latest literature review, specific experimental data for 7-Prenyloxyaromadendrin is not available. These protocols are intended to serve as a guide for researchers interested in exploring the potential of this and similar compounds as molecular probes.

Introduction

Aromadendrin, a dihydroflavonol found in various plants, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] The addition of a prenyl group to a flavonoid, a process known as prenylation, can significantly enhance its bioavailability and interaction with cellular targets due to increased lipophilicity.[3] this compound, a synthetic derivative of aromadendrin, is therefore a promising candidate for development as a molecular probe to investigate specific cellular mechanisms.

This document outlines potential applications of this compound as a molecular probe, along with detailed hypothetical protocols for its use in studying cellular signaling pathways.

Potential Applications

Based on the known activities of aromadendrin, this compound could potentially be used as a molecular probe to:

  • Investigate inflammatory signaling pathways: Aromadendrin has been shown to inhibit T-cell activation.[1] A prenylated version could be used to identify and characterize its direct molecular targets within inflammatory cascades.

  • Probe enzymatic activity: Aromadendrin is known to inhibit acetylcholinesterase (AChE).[1] this compound could be a useful tool for studying the structure and function of this and other enzymes.

  • Analyze cancer cell proliferation: With aromadendrin showing inhibitory effects on various cancer cell lines, a prenylated derivative might exhibit enhanced potency and could be used to elucidate the specific pathways involved in its anti-proliferative effects.[1]

Data Presentation

The following table summarizes the known quantitative data for the parent compound, aromadendrin, which can serve as a baseline for comparative studies with this compound.

Compound Assay Target IC50 Value Reference
AromadendrinDPPH radical scavengingFree radicals2.21 µM[1]
AromadendrinAcetylcholinesterase (AChE) inhibitionAChE35.43 µM[1]
AromadendrinCell growth inhibitionBT474 breast cancer cells11.66 µM[1]
AromadendrinCell growth inhibitionChaGo-K-1 lung cancer cells12.32 µM[1]
AromadendrinCell growth inhibitionHepG2 liver cancer cells13.67 µM[1]
AromadendrinCell growth inhibitionKATO III gastric cancer cells39.79 µM[1]
AromadendrinCell growth inhibitionSW620 colon cancer cells41.11 µM[1]

Experimental Protocols

Herein, we provide hypothetical, detailed protocols for the application of this compound as a molecular probe.

Protocol 1: Identification of Protein Targets of this compound using Affinity Pull-Down Assays

This protocol describes a method to identify the direct binding partners of this compound in a cell lysate.

Materials:

  • This compound with a linker arm for bead conjugation (to be synthesized)

  • NHS-activated Sepharose beads

  • Cell line of interest (e.g., Jurkat T-cells for inflammation studies)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or buffer containing a high concentration of free this compound)

  • SDS-PAGE reagents and equipment

  • Mass spectrometry facility for protein identification

Procedure:

  • Conjugation of this compound to Beads:

    • Dissolve the linker-modified this compound in a suitable solvent (e.g., DMSO).

    • Follow the manufacturer's protocol to couple the compound to NHS-activated Sepharose beads.

    • Wash the beads extensively to remove any non-covalently bound compound.

    • Block any remaining active sites on the beads.

  • Cell Lysis:

    • Culture the chosen cell line to the desired density.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Affinity Pull-Down:

    • Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins using the elution buffer.

    • Neutralize the eluate if using a low pH elution buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands that are specific to the this compound pull-down and submit them for identification by mass spectrometry.

Protocol 2: Analysis of NF-κB Signaling Pathway Modulation

This protocol outlines how to investigate the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • This compound

  • Cell line with a responsive NF-κB pathway (e.g., HEK293 with a stably expressed NF-κB reporter)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay system

  • Western blot reagents and antibodies for key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p65)

Procedure:

  • Cell Treatment:

    • Plate the cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α for the appropriate time (e.g., 30 minutes for IκBα phosphorylation, 6 hours for reporter gene expression).

  • NF-κB Reporter Assay:

    • After the 6-hour stimulation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • Normalize the luciferase activity to total protein concentration.

  • Western Blot Analysis:

    • After the 30-minute stimulation, lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-IκBα, IκBα, and p65.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the effect of this compound on protein phosphorylation and degradation.

Visualizations

The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway influenced by this compound.

G cluster_workflow Experimental Workflow: Target Identification start Synthesize Linker-Modified This compound conjugate Conjugate to Sepharose Beads start->conjugate pulldown Affinity Pull-Down conjugate->pulldown lyse Prepare Cell Lysate lyse->pulldown wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry Protein ID sds_page->mass_spec

Caption: Workflow for identifying protein targets of this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikb_complex IKK Complex tnfr->ikb_complex ikb IκBα ikb_complex->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation probe This compound probe->ikb_complex Inhibition? transcription Gene Transcription (Inflammatory Response) nfkb_nuc NF-κB dna DNA nfkb_nuc->dna dna->transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for High-Throughput Screening of 7-Prenyloxyaromadendrin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Prenyloxyaromadendrin derivatives are a novel class of synthetic compounds derived from aromadendrin, a naturally occurring flavonoid. Aromadendrin has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The addition of a prenyloxy group to the 7-position of the aromadendrin scaffold is hypothesized to enhance bioavailability and potency, making these derivatives promising candidates for drug discovery.

High-throughput screening (HTS) provides an efficient methodology for rapidly evaluating large libraries of these derivatives to identify compounds with desired biological activities. These application notes provide detailed protocols for HTS assays relevant to the potential therapeutic applications of this compound derivatives, focusing on their anti-inflammatory and anticancer effects.

Data Presentation

The quantitative results from the high-throughput screening assays should be summarized in clear and concise tables to facilitate comparison and identification of lead compounds.

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound IDConcentration (µM)Inhibition of NO Production (%) in LPS-stimulated RAW 264.7 cellsIC50 (µM) for COX-2 Inhibition

Table 2: Anticancer Activity of this compound Derivatives

Compound IDCell LineConcentration (µM)Cell Viability (%)IC50 (µM)

Experimental Protocols

General High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of this compound derivatives is depicted below. This process involves the preparation of a compound library, primary screening to identify initial hits, and secondary screening to confirm and characterize the activity of these hits.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation Compound_Synthesis Synthesis of this compound Derivatives Library_Plating Compound Library Plating (96/384-well plates) Compound_Synthesis->Library_Plating Cell_Based_Assay Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity) Library_Plating->Cell_Based_Assay Data_Acquisition High-Throughput Data Acquisition Cell_Based_Assay->Data_Acquisition Hit_Identification Primary Hit Identification Data_Acquisition->Hit_Identification Dose_Response Dose-Response Curves (IC50 determination) Hit_Identification->Dose_Response Mechanism_Of_Action Mechanism of Action Studies Dose_Response->Mechanism_Of_Action Lead_Optimization Lead Compound Optimization Mechanism_Of_Action->Lead_Optimization

Caption: High-throughput screening workflow for this compound derivatives.

Anti-inflammatory Screening Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay identifies compounds that can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • This compound derivative library (dissolved in DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 1 µL of each this compound derivative from the library to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: After 1 hour of compound pre-treatment, stimulate the cells by adding 10 µL of LPS (1 µg/mL final concentration) to all wells except for the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • NO Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound compared to the LPS-stimulated vehicle control.

Anticancer Screening Assay: Cell Viability (MTT) Assay

This assay identifies compounds that exhibit cytotoxic effects against cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • This compound derivative library (dissolved in DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5 x 103 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 1 µL of each this compound derivative from the library to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each compound compared to the vehicle control.

Signaling Pathways

The biological activity of aromadendrin, the parent compound, is known to be mediated through the modulation of key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these pathways, which are likely targets for this compound derivatives.

NF-κB Signaling Pathway in Inflammation

Aromadendrin has been shown to suppress the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[1]

NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits phosphorylation IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Proinflammatory_Genes activates transcription Aromadendrin This compound Derivatives Aromadendrin->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

JNK Signaling Pathway in Inflammation

Aromadendrin also exhibits anti-inflammatory effects by attenuating the phosphorylation of JNK, a member of the MAPK signaling pathway.[1]

JNK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 activates JNK JNK MKK4_7->JNK phosphorylates AP1 AP-1 JNK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Aromadendrin This compound Derivatives Aromadendrin->JNK inhibits phosphorylation

Caption: Modulation of the JNK signaling pathway by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 7-Prenyloxyaromadendrin Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of 7-Prenyloxyaromadendrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The primary challenges in the large-scale synthesis of this compound revolve around achieving high yield and purity due to potential side reactions and purification difficulties. Key issues include:

  • Low regioselectivity: Prenylation can potentially occur at other hydroxyl groups on the aromadendrin scaffold, leading to isomeric impurities.

  • Byproduct formation: Besides isomeric products, side reactions such as C-prenylation or di-prenylation can occur, complicating the purification process.

  • Product degradation: The flavonoid scaffold can be sensitive to harsh reaction conditions, potentially leading to degradation and lower yields.

  • Purification challenges: The increased lipophilicity of the prenylated product can make separation from starting materials and byproducts difficult using standard chromatographic methods.[1][2]

Q2: What is the general synthetic strategy for this compound?

A2: The most common strategy for the synthesis of this compound is the O-alkylation of aromadendrin with a suitable prenylating agent, such as prenyl bromide, in the presence of a base. The reaction is typically carried out in an aprotic polar solvent.

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential tools for monitoring the progress of the synthesis and characterizing the final product.[3][4] These techniques allow for the quantification of starting material, product, and byproducts, and can help in identifying the chemical structures of impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Increase reaction time and monitor by HPLC. 2. Increase the molar excess of the prenylating agent. 3. Consider a more reactive prenylating agent (e.g., prenyl iodide).Increased conversion of aromadendrin to the desired product.
Degradation of Starting Material or Product 1. Lower the reaction temperature. 2. Use a milder base (e.g., K2CO3 instead of NaH). 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Reduced formation of degradation products and improved yield.
Poor Solubility of Reactants 1. Screen for a more suitable solvent that dissolves both aromadendrin and the base. 2. Increase the reaction volume.Improved reaction kinetics and higher yield.
Problem 2: Formation of Multiple Products (Byproducts)
Potential Cause Troubleshooting Step Expected Outcome
Lack of Regioselectivity (Prenylation at other OH groups) 1. Employ protecting groups for other hydroxyl groups on the aromadendrin scaffold before prenylation.Formation of a single, desired isomer.
C-Prenylation Side Reactions 1. Use a less polar solvent to disfavor C-alkylation. 2. Lower the reaction temperature.Reduced formation of C-prenylated byproducts.
Di-prenylation 1. Use a stoichiometric amount or slight excess of the prenylating agent. 2. Slowly add the prenylating agent to the reaction mixture.Minimized formation of di-prenylated products.
Problem 3: Difficulty in Purification
Potential Cause Troubleshooting Step Expected Outcome
Similar Polarity of Product and Byproducts 1. Optimize the mobile phase for silica gel column chromatography to improve separation. 2. Consider using reverse-phase chromatography. 3. For large-scale purification, explore techniques like macroporous resin chromatography or high-speed counter-current chromatography.[5]Improved separation and higher purity of the final product.
Product is an Oil or Amorphous Solid 1. Attempt to crystallize the product from different solvent systems. 2. If crystallization is unsuccessful, use preparative HPLC for final purification.Isolation of a solid, high-purity product.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Preparation: To a solution of aromadendrin (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 30 minutes. Add prenyl bromide (1.1-1.5 equivalents) dropwise to the suspension.

  • Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by HPLC or TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Visualizations

Synthesis_Workflow Aromadendrin Aromadendrin Reaction O-Prenylation Reaction Aromadendrin->Reaction Prenyl_Bromide Prenyl Bromide Prenyl_Bromide->Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Side_Reactions Aromadendrin Aromadendrin + Prenyl Bromide Desired_Product 7-O-Prenyloxyaromadendrin Aromadendrin->Desired_Product Desired Pathway Isomeric_Byproduct Other O-Prenylated Isomers Aromadendrin->Isomeric_Byproduct Side Reaction 1 C_Prenylated_Byproduct C-Prenylated Aromadendrin Aromadendrin->C_Prenylated_Byproduct Side Reaction 2 Di_Prenylated_Byproduct Di-Prenylated Aromadendrin Aromadendrin->Di_Prenylated_Byproduct Side Reaction 3

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Conversion Check Reaction Conversion by HPLC Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion <90% High_Conversion High Conversion Check_Conversion->High_Conversion >90% Optimize_Reaction Optimize Reaction Conditions: - Increase Time/Temp - More Reagent Low_Conversion->Optimize_Reaction Check_Purity Analyze Crude Product Purity High_Conversion->Check_Purity Multiple_Spots Multiple Byproducts Check_Purity->Multiple_Spots Yes Single_Major_Spot Mainly Desired Product Check_Purity->Single_Major_Spot No Modify_Synthesis Modify Synthetic Strategy: - Protecting Groups - Milder Conditions Multiple_Spots->Modify_Synthesis Optimize_Purification Optimize Purification Method: - Different Solvent System - Alternative Chromatography Single_Major_Spot->Optimize_Purification

Caption: Decision tree for troubleshooting low yield and purity issues.

References

Technical Support Center: Optimizing 7-Prenyloxyaromadendrin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 7-Prenyloxyaromadendrin from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound?

A1: this compound has been reported in plant species such as Pterocaulon virgatum and Moquiniastrum paniculatum. The concentration of the target compound can vary depending on the plant part, geographical location, and harvest time.

Q2: Which solvent system is most effective for extracting this compound?

A2: The choice of solvent is critical and depends on the polarity of this compound. As a prenylated flavonoid, it possesses both polar (hydroxyl groups) and non-polar (prenyl group) characteristics. Therefore, solvents of intermediate polarity, such as ethanol, methanol, or acetone, often provide good results. Aqueous mixtures of these organic solvents (e.g., 70% ethanol) can also be effective as they can enhance the penetration of the solvent into the plant matrix.[1] The selection of the ideal solvent or solvent mixture may require preliminary small-scale trials.

Q3: What are the main factors influencing the extraction yield?

A3: Several factors can significantly impact the extraction yield of this compound:

  • Solvent Type and Polarity: Matching the solvent polarity with the target compound is crucial.[2]

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction times can increase the risk of compound degradation.

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency by creating a larger concentration gradient, but can also lead to the dilution of the extract and increased solvent consumption.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area for solvent contact, leading to better extraction. This can be achieved by grinding or powdering the dried plant material.

Q4: How can I minimize the degradation of this compound during extraction and storage?

A4: Flavonoids, including this compound, can be susceptible to degradation by heat, light, and oxidation. To minimize degradation:

  • Avoid Excessive Heat: Use moderate temperatures during extraction, especially for methods like maceration and ultrasound-assisted extraction. For thermolabile compounds, cold extraction methods may be preferable.

  • Protect from Light: Conduct extractions in amber glassware or protect the extraction vessel from direct light. Store extracts in the dark.

  • Use Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid to the extraction solvent can help prevent oxidative degradation.

  • Proper Storage: Store crude extracts and purified compounds at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound Incorrect plant material or low concentration of the target compound in the source material.Verify the identity of the plant material. Consider sourcing from a different location or at a different time of year. Analyze a small sample of the raw material to confirm the presence of the target compound before large-scale extraction.
Inappropriate solvent selection.The solvent polarity may not be suitable for this compound. Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). Start with a 70% ethanol solution as a good starting point for many flavonoids.
Inefficient extraction method.The chosen extraction method may not be effective for your plant material. Consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency.
Insufficient extraction time or temperature.Increase the extraction time and/or temperature within a reasonable range. Monitor for potential degradation of the target compound at higher temperatures.
Poor solvent penetration due to large particle size.Grind the plant material to a fine powder to increase the surface area for extraction.
Presence of Impurities in the Extract Co-extraction of other compounds with similar solubility.This is a common issue. Employ a multi-step extraction using solvents of different polarities (fractionation) to separate compounds based on their solubility. Further purification using techniques like column chromatography or preparative HPLC will be necessary.
Degradation of this compound.Degradation products can appear as impurities. Review your extraction conditions (temperature, light exposure) and storage to minimize degradation. Use HPLC-UV or LC-MS to analyze the extract for known degradation products.
Inconsistent Extraction Yields Between Batches Variation in the quality of the plant material.Standardize the sourcing and pre-processing of your plant material. If possible, analyze the raw material for its this compound content before each extraction.
Inconsistent extraction parameters.Strictly control all extraction parameters, including solvent volume, temperature, time, and agitation speed, for each batch.
Difficulty in Isolating this compound from the Crude Extract Complex mixture of compounds with similar properties.A single purification step may not be sufficient. Use a combination of chromatographic techniques. For example, an initial separation on a silica gel column followed by further purification on a Sephadex LH-20 column or using preparative HPLC with a different stationary phase.
The compound is present in very low concentrations.Increase the amount of starting plant material to obtain a larger quantity of the crude extract. Optimize the extraction to enrich the target compound in the initial extract.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times compared to traditional methods.

Methodology:

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) in an Erlenmeyer flask. Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 40-50°C) and sonication time (e.g., 30-60 minutes). The optimal frequency is typically between 20 and 40 kHz.

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Analysis: Analyze the crude extract for the content of this compound using a validated analytical method such as HPLC-UV.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

Methodology:

  • Sample Preparation: Prepare the plant material as described for UAE.

  • Extraction Setup: Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Set the microwave power (e.g., 300-500 W) and extraction time (e.g., 5-15 minutes). The temperature can also be controlled in most modern systems.

  • Cooling and Separation: Allow the vessel to cool to room temperature before opening. Separate the extract from the solid residue.

  • Solvent Removal and Analysis: Proceed as described for UAE.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids (General Data)

Extraction MethodTypical Temperature Range (°C)Typical Extraction TimeTypical Solvent-to-Solid Ratio (mL/g)AdvantagesDisadvantages
Maceration 20 - 4012 - 72 hours10:1 to 20:1Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency, large solvent consumption.
Soxhlet Extraction Solvent Boiling Point4 - 8 hours10:1 to 20:1Continuous extraction, efficient for some compounds.Requires heat (unsuitable for thermolabile compounds), potential for thermal degradation.
Ultrasound-Assisted Extraction (UAE) 30 - 6020 - 60 minutes15:1 to 30:1Faster, higher efficiency, reduced solvent consumption.Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) 50 - 1005 - 20 minutes15:1 to 30:1Very fast, high efficiency, reduced solvent consumption.Requires specialized equipment, potential for thermal degradation if not controlled.

Table 2: Starting Parameters for Optimizing this compound Extraction

Note: These are suggested starting points. Optimal conditions should be determined experimentally for your specific plant material and equipment.

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent 70% Ethanol95% Ethanol70% Ethanol70% Ethanol
Temperature (°C) 25Boiling point of solvent4570
Time 24 hours6 hours45 minutes10 minutes
Solvent-to-Solid Ratio (mL/g) 20:115:125:120:1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (UAE, MAE, etc.) grinding->extraction filtration Filtration/ Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Analysis (HPLC, LC-MS) purification->analysis pure_compound Pure this compound analysis->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low/No Yield? check_plant Verify Plant Material start->check_plant check_solvent Optimize Solvent check_plant->check_solvent Material OK failure Yield Still Low (Consult Literature) check_plant->failure Material Incorrect check_params Optimize Parameters (Time, Temp, Ratio) check_solvent->check_params Solvent OK check_solvent->failure No Improvement check_method Change Extraction Method check_params->check_method Parameters Optimized check_params->failure No Improvement success Yield Improved check_method->success New Method Works check_method->failure No Improvement

Caption: Troubleshooting logic for addressing low extraction yield.

References

preventing 7-Prenyloxyaromadendrin degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Prenyloxyaromadendrin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of compound over time in solution pH-mediated hydrolysis: this compound, like other flavanones, may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the prenyloxy group or opening of the heterocyclic C-ring.Maintain the pH of the solution within a neutral range (pH 6-7.5). Use buffered solutions (e.g., phosphate-buffered saline) to ensure pH stability. Avoid prolonged storage in strongly acidic or alkaline solutions.
Oxidation: The phenolic hydroxyl groups in the aromadendrin structure are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or light.Prepare solutions fresh whenever possible. If storage is necessary, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), at low concentrations may be considered, but their compatibility and potential for interference in downstream assays should be verified. Store solutions in amber vials to protect from light.
Thermal Degradation: Elevated temperatures can increase the rate of degradation reactions. Flavonoids are known to be sensitive to heat.[1]Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 4°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of degradation products. Light can induce different degradation pathways compared to heat.[2]Conduct experiments under subdued light conditions. Use amber-colored glassware or wrap containers with aluminum foil. Store solutions in the dark.
Solvent-induced degradation: The choice of solvent can influence the stability of the compound. Reactive impurities in the solvent or the polarity of the solvent itself might contribute to degradation.Use high-purity, HPLC-grade solvents. Ensure solvents are free of peroxides, especially for ethers like THF. Conduct preliminary stability studies in the chosen solvent system to ensure the compound's stability over the experimental timeframe.
Variability in experimental results Inconsistent sample handling: Differences in incubation times, temperatures, or light exposure between samples can lead to variable levels of degradation.Standardize all experimental procedures. Ensure that all samples are processed under identical conditions and for the same duration. Use a consistent source and quality of solvents and reagents.
Contamination: Contamination with metal ions or microbial growth can catalyze degradation.Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and, if necessary, acid-washed to remove trace metals. For long-term experiments with aqueous solutions, consider sterile filtering the solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

A1: While specific data for this compound is not available, for flavonoids in general, a slightly acidic to neutral pH range (pH 6.0-7.5) is recommended to minimize hydrolysis.[3] It is advisable to use a buffered system, such as a phosphate buffer, to maintain a stable pH.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to dissolve this compound in a high-purity solvent such as DMSO, ethanol, or methanol. For long-term storage, prepare concentrated stock solutions, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C in tightly sealed amber vials under an inert atmosphere.

Q3: Can I expose solutions of this compound to normal laboratory light?

A3: To minimize the risk of photodegradation, it is best to limit the exposure of this compound solutions to light.[2] Always use amber vials or protect your containers with aluminum foil and store them in the dark whenever possible.

Q4: Are there any solvents I should avoid when working with this compound?

A4: Avoid using solvents that may contain reactive impurities, such as peroxides (commonly found in aged ethers like THF). It is also advisable to avoid highly acidic or basic aqueous solutions for prolonged periods. The choice of solvent should be guided by the specific requirements of your experiment and preliminary stability tests.

Q5: What are the likely degradation products of this compound?

A5: Based on the degradation pathways of similar flavonoids, potential degradation products could arise from the cleavage of the prenyloxy group to form aromadendrin, opening of the heterocyclic C-ring to form chalcone-like structures, and oxidation of the phenolic hydroxyl groups.[4][5]

Quantitative Data on Flavonoid Stability

FlavonolHalf-life (t1/2) in boiling water (minutes)Key Structural FeatureReference
Myricetin7.753',4',5'-trihydroxy B-ring[5]
Quercitrin74.08Quercetin-3-O-rhamnoside[5]
Rutin135.64Quercetin-3-O-rutinoside[5]
Galangin>180No hydroxyl groups on B-ring[5]

This table illustrates that the stability of flavonoids is highly dependent on their substitution pattern, with glycosylation generally increasing thermal stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways. A target degradation of 5-20% is generally recommended.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1: cool white fluorescent and near-UV lamps).

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing should be adjusted based on the observed degradation rate to achieve the target degradation.

4. Sample Analysis:

  • At each time point, withdraw an aliquot. For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

5. Data Evaluation:

  • Calculate the percentage of degradation.

  • Analyze the chromatograms for the appearance of new peaks, which correspond to degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a gradient suitable for separating compounds with varying polarities (e.g., 50% B, increasing to 90% B over 15 minutes). The gradient should be optimized based on the results of the forced degradation study.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where flavanones show strong absorbance, typically around 290 nm.[6]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Analysis:

    • Inject the stressed samples and a non-stressed control.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a DAD can further confirm the specificity of the method.

Visualizations

cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways stress This compound in Solution acid Acidic pH (e.g., 0.1M HCl) stress->acid base Basic pH (e.g., 0.1M NaOH) stress->base heat Heat (e.g., 60°C) stress->heat light Light (UV/Vis) stress->light oxidant Oxidant (e.g., H2O2) stress->oxidant hydrolysis Hydrolysis (Cleavage of Prenyl Group) acid->hydrolysis ring_opening C-Ring Opening (Isomerization to Chalcone) base->ring_opening heat->hydrolysis heat->ring_opening oxidation Oxidation of Phenolic Groups light->oxidation oxidant->oxidation

Caption: Potential degradation pathways of this compound under various stress conditions.

start Start: Observe Compound Degradation check_ph Is the solution pH controlled and neutral? start->check_ph adjust_ph Action: Use buffered solution (pH 6-7.5) check_ph->adjust_ph No check_light Is the solution protected from light? check_ph->check_light Yes adjust_ph->check_light protect_light Action: Use amber vials, store in dark check_light->protect_light No check_temp Is the solution stored at low temp? check_light->check_temp Yes protect_light->check_temp store_cold Action: Store at ≤ -20°C, aliquot to avoid freeze-thaw check_temp->store_cold No check_oxygen Is the solution exposed to air? check_temp->check_oxygen Yes store_cold->check_oxygen inert_atm Action: Degas solvent, store under N2 or Ar check_oxygen->inert_atm Yes end End: Degradation Minimized check_oxygen->end No inert_atm->end

Caption: Troubleshooting workflow for preventing this compound degradation.

prep_solution 1. Prepare Stock Solution (e.g., 1 mg/mL in MeOH) stress_conditions 2. Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep_solution->stress_conditions sampling 3. Sample at Time Intervals (e.g., 0, 2, 4, 8, 24h) stress_conditions->sampling neutralize 4. Neutralize (if applicable) & Dilute Samples sampling->neutralize hplc_analysis 5. Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_eval 6. Evaluate Data (% Degradation, New Peaks) hplc_analysis->data_eval

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 7-Prenyloxyaromadendrin Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Prenyloxyaromadendrin crystallization.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Question: My this compound will not crystallize. What should I do?

Answer:

Several factors can inhibit crystallization. Here is a step-by-step troubleshooting guide:

  • Ensure Purity: The purity of your compound is crucial for successful crystallization.[1] Consider further purification steps like chromatography if impurities are suspected.

  • Induce Nucleation: If the solution is clear, try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.[2] Introducing a seed crystal of this compound, if available, can also initiate crystallization.

  • Optimize Supersaturation:

    • Too much solvent: If the solution is clear and scratching doesn't work, you may have too much solvent. Slowly evaporate the solvent to increase the concentration of the compound.[2]

    • Insufficient supersaturation: If you observe very few crystals, the solution might not be supersaturated enough. Try cooling the solution further or adding an anti-solvent (a solvent in which this compound is insoluble) dropwise until turbidity appears.

  • Re-dissolve and Retry: If the above steps fail, you can recover the compound by removing the solvent via rotary evaporation and attempting crystallization with a different solvent system.[2]

Question: My this compound crystallized too quickly, resulting in small or impure crystals. How can I slow down the crystallization process?

Answer:

Rapid crystallization often traps impurities within the crystal lattice. To promote the growth of larger, purer crystals, a slower crystallization rate is desirable. An ideal crystallization process should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[2]

  • Increase Solvent Volume: Add a small amount of additional solvent to the heated solution to slightly decrease the saturation level. This will slow down the rate of crystal formation upon cooling.[2]

  • Insulate the Flask: To slow the cooling rate, insulate your crystallization flask. You can place it on a cork ring or wooden block and cover it with a watch glass. Creating an insulating chamber by inverting a beaker over the flask can also be effective.[2]

  • Use a Different Solvent System: Experiment with solvent systems that have a lower temperature coefficient of solubility for this compound.

Question: The yield of my this compound crystals is very low. How can I improve it?

Answer:

A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2] To check for this, take a small sample of the mother liquor and allow the solvent to evaporate. A large amount of residue indicates that a substantial quantity of the compound is still in solution. You can recover this by concentrating the mother liquor and attempting a second crystallization.

  • Premature Filtration: Ensure that the solution has been allowed to cool completely and that crystallization is finished before filtering. Cooling the solution in an ice bath can sometimes help to maximize the crystal yield.

  • Inappropriate Solvent Choice: The solubility of this compound in the chosen solvent at low temperatures might be too high, leading to significant loss in the mother liquor.

Question: My crystallized this compound appears oily or as an amorphous solid. What is causing this?

Answer:

The formation of an oil or amorphous precipitate instead of crystals can be due to:

  • High Supersaturation: The solution may be too concentrated, causing the compound to "crash out" of the solution as an oil. Try using a more dilute solution.

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization. Experiment with different solvents or solvent mixtures. For flavonoids, solvents like acetone, ethanol, and ethyl acetate are often used.

  • Presence of Impurities: Impurities can interfere with the formation of a crystal lattice. Ensure your starting material is of high purity.

Frequently Asked Questions (FAQs)

What are the key physical and chemical properties of this compound?

PropertyValue
Molecular Formula C₂₀H₂₀O₆
Molecular Weight 356.37 g/mol
Appearance White to light yellow solid
Boiling Point 624.3±55.0 °C at 760 mmHg
Density 1.343±0.06 g/cm³
LogP 3.7
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 6

What is the known solubility of this compound?

SolventSolubilityNotes
DMSO May dissolveOften used for preparing stock solutions.
Water LowMay require co-solvents or formulation aids for aqueous solutions.
Ethanol PossibleOften used for crystallizing flavonoids.
Dimethylformamide (DMF) PossibleCan be tried if other solvents fail.

Note: It is recommended to test solubility with a small amount of product first.

What are some common solvent systems used for flavonoid crystallization?

Flavonoids are often crystallized from single solvents like ethanol or acetone, or from solvent mixtures. A common technique is to dissolve the flavonoid in a solvent in which it is readily soluble (e.g., acetone, ethyl acetate) and then slowly add a solvent in which it is poorly soluble (an anti-solvent, e.g., hexane, water) until the solution becomes turbid. The solution is then allowed to stand for slow crystallization.

How does the prenyl group affect the crystallization of this compound?

The presence of a prenyl group makes the molecule more lipophilic (less polar) compared to its non-prenylated parent compound, aromadendrin. This increased lipophilicity can affect its solubility in different solvents and may require the use of less polar solvent systems for successful crystallization. The prenyl group can also influence the crystal packing arrangement.

Experimental Workflow for Crystallization

The following diagram illustrates a general workflow for the crystallization of this compound.

CrystallizationWorkflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start with Purified This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool no_crystals No Crystals dissolve->no_crystals induce Induce Crystallization (Scratching/Seeding) cool->induce ice_bath Cool in Ice Bath (Optional) cool->ice_bath oiling_out Oiling Out cool->oiling_out filtrate Vacuum Filtration ice_bath->filtrate wash Wash Crystals with Cold Solvent filtrate->wash low_yield Low Yield filtrate->low_yield dry Dry Crystals wash->dry analyze Analyze Purity & Yield dry->analyze

References

Technical Support Center: Enhancing the Bioavailability of 7-Prenyloxyaromadendrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 7-Prenyloxyaromadendrin and other poorly soluble flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern?

A1: this compound is a flavonoid, a class of natural compounds known for various pharmacological activities. However, like many flavonoids, it is expected to have low oral bioavailability due to poor aqueous solubility and potential for metabolism in the gastrointestinal tract.[1][2] This limits its therapeutic potential as a significant portion of the administered dose may not reach systemic circulation to exert its effects.

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?

A2: Several promising strategies can be employed to improve the oral bioavailability of flavonoids. These can be broadly categorized as:

  • Pharmaceutical Technologies: Utilizing carrier systems such as nanoparticles, nanosuspensions, nanoemulsions, liposomes, and solid lipid nanoparticles to improve solubility and dissolution rate.[3][4]

  • Structural Transformation: Modifying the chemical structure of the flavonoid to create prodrugs or glycosylated derivatives with improved physicochemical properties.[1][5]

  • Use of Absorption Enhancers: Co-administering substances that can improve the permeability of the intestinal membrane.[1][2]

Q3: How do nanotechnology-based delivery systems improve bioavailability?

A3: Nanotechnology-based systems, such as nanoemulsions and nanosuspensions, enhance bioavailability primarily by increasing the surface area of the compound, which leads to a higher dissolution rate.[3] Additionally, these formulations can protect the flavonoid from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.

Q4: What is the role of the gut microbiome in flavonoid metabolism and bioavailability?

A4: The gut microbiome plays a crucial role in the metabolism of many flavonoids.[5] Intestinal bacteria can break down flavonoid glycosides into their aglycones, which may be more readily absorbed.[5] Understanding the interaction between this compound and the gut microbiota could reveal opportunities to modulate its absorption.

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous media during in vitro experiments.

  • Question: My formulation of this compound shows very low dissolution in simulated gastric and intestinal fluids. What could be the cause, and how can I improve it?

  • Answer: Poor aqueous solubility is a common characteristic of flavonoids.[1] To improve dissolution, consider the following approaches:

    • Particle Size Reduction: Micronization or nanocrystallization can significantly increase the surface area and, consequently, the dissolution rate.

    • Formulation with Solubilizing Agents: Incorporate pharmaceutically acceptable surfactants, co-solvents, or cyclodextrins into your formulation.

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and enhance dissolution.

    • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can be highly effective for lipophilic compounds.

Issue 2: High variability in in vivo pharmacokinetic data.

  • Question: I am observing significant inter-individual variation in the plasma concentration of this compound in my animal studies. What are the potential reasons for this?

  • Answer: High variability in the bioavailability of flavonoids is a known issue.[1] Several factors could contribute to this:

    • Gastrointestinal Factors: Differences in gastric emptying time, intestinal pH, and gut motility among subjects can affect drug dissolution and absorption.

    • Metabolic Differences: Variations in the expression and activity of metabolic enzymes (e.g., Cytochrome P450s) and efflux transporters (e.g., P-glycoprotein) in the intestine and liver can lead to different rates of pre-systemic metabolism.[6]

    • Food Effects: The presence and composition of food can alter the gastrointestinal environment and impact the absorption of flavonoids.

    • Gut Microbiome Composition: As the gut microbiome can metabolize flavonoids, differences in its composition among individuals can lead to variable absorption.[5]

Issue 3: Low permeability of this compound in Caco-2 cell monolayer assays.

  • Question: My Caco-2 permeability assay results indicate that this compound has low intestinal permeability. What strategies can I explore to overcome this?

  • Answer: Low permeability across the intestinal epithelium is a common barrier for flavonoids. To address this, you can investigate:

    • Permeation Enhancers: Co-formulate with safe and effective permeation enhancers that can transiently open the tight junctions between intestinal cells.

    • Nanoparticulate Systems: Certain nanoparticles can be taken up by intestinal cells through endocytosis, bypassing the traditional absorption pathways.

    • Prodrug Approach: Design a more lipophilic prodrug of this compound that can more easily diffuse across the cell membrane and then be converted to the active compound intracellularly.

Quantitative Data Summary

Formulation StrategyKey Pharmacokinetic Parameters (Illustrative Example for a Model Flavonoid)
Parameter Cmax (ng/mL)
Unformulated Flavonoid50 ± 12
Nanosuspension250 ± 45
Solid Lipid Nanoparticles350 ± 60
SMEDDS450 ± 80

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Add the test compound (e.g., this compound formulation) to the apical (AP) side of the Transwell®.

    • At predetermined time points, collect samples from the basolateral (BL) side.

    • To assess efflux, add the compound to the BL side and sample from the AP side.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.[7][8]

  • Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound.

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) for at least one week before the experiment.

  • Dosing:

    • Administer the this compound formulation orally (e.g., by gavage).

    • For determining absolute bioavailability, a separate group of animals should receive an intravenous (IV) administration of the compound.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life.

  • Calculate Oral Bioavailability (F%): F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizations

Bioavailability_Factors cluster_formulation Formulation Strategies cluster_physiological Physiological Barriers Nanoparticles Nanoparticles Enhanced Bioavailability Enhanced Bioavailability Nanoparticles->Enhanced Bioavailability Improves Solubility & Permeability Prodrugs Prodrugs Prodrugs->Enhanced Bioavailability Improves Permeability Absorption Enhancers Absorption Enhancers Absorption Enhancers->Enhanced Bioavailability Improves Permeability Poor Solubility Poor Solubility Low Permeability Low Permeability Metabolism (Gut & Liver) Metabolism (Gut & Liver) This compound This compound This compound->Poor Solubility This compound->Low Permeability This compound->Metabolism (Gut & Liver)

Caption: Factors influencing the bioavailability of this compound.

Experimental_Workflow Start Start Formulation Development Formulation Development Start->Formulation Development In Vitro Dissolution In Vitro Dissolution Formulation Development->In Vitro Dissolution In Vitro Dissolution->Formulation Development Optimize if poor Caco-2 Permeability Caco-2 Permeability In Vitro Dissolution->Caco-2 Permeability Proceed if dissolution is adequate Caco-2 Permeability->Formulation Development Optimize if poor In Vivo Pharmacokinetics In Vivo Pharmacokinetics Caco-2 Permeability->In Vivo Pharmacokinetics Proceed if permeability is promising Data Analysis Data Analysis In Vivo Pharmacokinetics->Data Analysis End End Data Analysis->End

Caption: Workflow for assessing bioavailability enhancement strategies.

References

dealing with low signal-to-noise in 7-Prenyloxyaromadendrin NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Prenyloxyaromadendrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the issue of low signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal-to-noise ratio in the 1H NMR spectrum of my this compound sample. What are the potential causes?

A low signal-to-noise ratio can stem from several factors, broadly categorized as sample-related issues and instrument-related issues.

Sample-Related Issues:

  • Insufficient Concentration: This is the most common cause. A dilute sample will inherently produce a weak signal.

  • Poor Solubility: If the compound is not fully dissolved, the effective concentration in the solution is lower than anticipated, leading to a weaker signal.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening and signal suppression.

  • Sample Degradation: this compound, like many natural products, may be susceptible to degradation, reducing the concentration of the intact molecule.

Instrument-Related Issues:

  • Improper Probe Tuning and Matching: An untuned probe will not efficiently transmit or receive the radiofrequency pulses, resulting in substantial signal loss.

  • Poor Magnetic Field Homogeneity (Shimming): Inadequate shimming leads to broad, distorted peaks, which reduces the peak height and, consequently, the SNR.

  • Incorrect Receiver Gain Setting: An improperly set receiver gain can either clip the signal (if too high) or fail to amplify it sufficiently (if too low).

  • Suboptimal Pulse Sequence Parameters: The choice of pulse sequence and its parameters (e.g., relaxation delay, acquisition time) can significantly impact the signal intensity.

Q2: What is the recommended sample preparation protocol for this compound to maximize the NMR signal?

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The following protocol is recommended:

Experimental Protocol: Optimized Sample Preparation

  • Determine Sample Quantity: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.

  • Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble. Common choices for flavonoids include deuterated chloroform (CDCl3), methanol (CD3OD), and dimethyl sulfoxide (DMSO-d6).

  • Dissolution: Dissolve the sample in the chosen solvent in a clean, dry vial before transferring it to the NMR tube. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Final Volume: Ensure the final sample volume is appropriate for the NMR probe, typically around 0.6-0.7 mL for a standard 5 mm tube.

  • Degassing (Optional but Recommended): For sensitive experiments or to remove dissolved oxygen (which is paramagnetic), the sample can be degassed using a freeze-pump-thaw cycle.

Q3: Are there any specific NMR experiments or techniques I can use to enhance the signal of this compound?

Yes, several techniques can be employed to improve the signal-to-noise ratio:

  • Increase the Number of Scans: The SNR is proportional to the square root of the number of scans. Doubling the number of scans will increase the SNR by a factor of approximately 1.4.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity, often by a factor of 3-4 or more compared to a room temperature probe.

  • 13C Signal Enhancement with DEPT: For 13C NMR, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be used. These techniques transfer magnetization from the more sensitive protons to the less sensitive carbon nuclei, leading to a significant signal enhancement for protonated carbons.

  • 2D NMR: While not directly a signal enhancement technique for a single nucleus, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping signals and confirm the presence of weak cross-peaks that might be lost in the noise of a 1D spectrum.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal-to-noise issues.

Logical Flow for Troubleshooting Low SNR

Below is a diagram illustrating the decision-making process for troubleshooting low SNR in your NMR experiment.

Troubleshooting_Flowchart Troubleshooting Low Signal-to-Noise Ratio start Low SNR Observed check_sample Step 1: Check Sample - Concentration? - Solubility? - Particulates? start->check_sample sample_ok Sample Appears OK check_sample->sample_ok reprepare_sample Action: Re-prepare Sample - Increase concentration - Change solvent - Filter sample sample_ok->reprepare_sample No check_instrument Step 2: Check Instrument Parameters - Probe tuned and matched? - Shimming adequate? - Receiver gain optimal? sample_ok->check_instrument Yes reprepare_sample->check_sample instrument_ok Parameters Seem Correct check_instrument->instrument_ok adjust_params Action: Optimize Parameters - Re-tune and match probe - Re-shim - Set receiver gain automatically instrument_ok->adjust_params No advanced_techniques Step 3: Employ Advanced Techniques - Increase number of scans - Use a cryoprobe (if available) - Use DEPT for 13C instrument_ok->advanced_techniques Yes adjust_params->check_instrument end_good SNR Improved advanced_techniques->end_good end_bad SNR Still Low Consult Instrument Manager advanced_techniques->end_bad NFkB_Inhibition Simplified NF-κB Inhibition Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Flavonoid This compound (Hypothesized) Flavonoid->IKK inhibits

Technical Support Center: 7-Prenyloxyaromadendrin and Novel Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Prenyloxyaromadendrin and other novel flavonoid compounds. Due to the limited specific data on this compound, this guide leverages established knowledge of the flavonoid class to address common challenges, particularly the minimization of off-target effects. The information provided is intended to serve as a starting point for rigorous experimental design and troubleshooting.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Question: My this compound solution is forming a precipitate in the cell culture medium. What can I do? Answer: Flavonoid compounds can have limited aqueous solubility, leading to precipitation. Consider the following troubleshooting steps:

  • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%).

  • Use a Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and then dilute it into your aqueous experimental medium.

  • Sonication: Briefly sonicate your stock solution before dilution to help dissolve any micro-precipitates.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Test Different Solvents: If DMSO is not effective, other organic solvents like ethanol could be tested, but their compatibility with your specific cell line must be verified.

Question: I am observing inconsistent results in my spectrophotometric or colorimetric assays (e.g., MTT, total flavonoid content). What could be the cause? Answer: Inconsistent readings can arise from several factors when working with flavonoids:

  • Precipitation: As mentioned above, precipitation of the compound can lead to variability in the effective concentration and interfere with light absorbance readings.[1] Visually inspect your assay plates for any signs of precipitation before reading.

  • Compound Autofluorescence/Absorbance: Flavonoids can absorb light and fluoresce at various wavelengths, which may interfere with the assay's detection method. Always run a control with the compound in the assay medium without cells or reagents to check for background signal.

  • Reaction with Assay Reagents: Some flavonoids can directly react with assay reagents. For example, the reducing properties of flavonoids might interfere with tetrazolium-based viability assays like MTT. Consider using an alternative cytotoxicity assay, such as one based on ATP content (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release.

  • pH Sensitivity: The color and stability of some flavonoids can be pH-dependent. Ensure your buffers are stable and at the correct pH throughout the experiment.

Question: My in-vitro experiment shows high efficacy, but this is not translating to in-vivo models. What are the potential reasons? Answer: The discrepancy between in-vitro and in-vivo results is a common challenge in drug development and can be particularly pronounced for flavonoids.

  • Poor Bioavailability: Flavonoids are often subject to extensive metabolism in the liver and gut, leading to low bioavailability.[2] Consider co-administration with an inhibitor of metabolic enzymes or formulation strategies to improve absorption.

  • Rapid Clearance: The compound may be rapidly cleared from the bloodstream. Pharmacokinetic studies are essential to determine the compound's half-life in vivo.

  • Protein Binding: Flavonoids can bind to plasma proteins, reducing the free concentration available to act on the target tissue.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of a novel flavonoid like this compound? A1: Flavonoids are known to interact with a wide range of cellular targets. Common off-target effects stem from their ability to:

  • Inhibit Various Kinases: Many flavonoids are ATP-competitive inhibitors of protein kinases, which can lead to broad off-target effects on signaling pathways.[3][4]

  • Modulate Signaling Pathways: Flavonoids can modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which regulate cell proliferation, survival, and inflammation.[3][5][6][7]

  • Interact with Nuclear Receptors: Some flavonoids can bind to and modulate the activity of nuclear receptors, affecting gene expression.[4][8]

  • Inhibit Cytochrome P450 Enzymes: Interaction with CYP450 enzymes can lead to drug-drug interactions and alter the metabolism of other compounds.[9]

Q2: How can I identify the off-target effects of this compound? A2: A systematic approach is recommended to identify off-target effects:

  • In Silico Profiling: Use computational tools to predict potential off-targets based on the chemical structure of this compound.

  • Kinase Profiling: Screen the compound against a panel of kinases to identify unintended inhibitory activity. Several commercial services offer such profiling.

  • Receptor Binding Assays: Perform binding assays for common receptor families to check for unintended interactions.[10][11]

  • Transcriptomic/Proteomic Analysis: Use techniques like RNA-seq or proteomics to get a global view of the changes in gene or protein expression in cells treated with the compound. This can reveal unexpected pathway modulation.

Q3: What strategies can be used to minimize off-target effects? A3: Minimizing off-target effects is crucial for developing a specific therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify the chemical moieties responsible for off-target activities. This can guide the design of more specific molecules.

  • Dose Optimization: Use the lowest effective concentration of the compound in your experiments to reduce the likelihood of engaging lower-affinity off-targets.

  • Use of Specific Cell Lines: If the intended target is specific to a certain cell type, use that cell line for your primary assays.

  • Combination Therapy: In a therapeutic context, using a lower dose of the flavonoid in combination with another agent could achieve the desired effect while minimizing off-target toxicity.

Data Presentation: Off-Target Kinase Inhibition by Flavonoids

To illustrate the potential for off-target effects, the following table summarizes the IC50 values of common flavonoids against various kinases. This highlights that a single flavonoid can inhibit multiple kinases, a common source of off-target effects.

FlavonoidKinase TargetIC50 (µM)
MyricetinFyn0.8
Lck>100
DYRK1A0.633
QuercetinFyn2.4
Lck>100
PI3Kα~10
DYRK1A0.738
FisetinDYRK1A0.150
KaempferolDYRK1A0.296

This table is a compilation of representative data from various sources to illustrate the concept of off-target kinase inhibition by flavonoids.[12][13]

Experimental Protocols

Protocol 1: In-Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Kinase Inhibition Assay (General)

This protocol outlines a general enzymatic assay to test for the inhibitory activity of this compound against a specific kinase. This is often performed using commercial kits (e.g., HTRF, ADP-Glo).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound

  • A known inhibitor of the kinase (positive control)

  • DMSO

  • Microplate (e.g., 384-well)

  • Detection reagents (as per kit instructions)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Setup: In a microplate, add the assay buffer, the kinase, and the substrate.

  • Compound Addition: Add the diluted this compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.

  • Stop Reaction and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. These reagents typically measure the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Reading: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts and pathways relevant to understanding and mitigating the off-target effects of flavonoids.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Profiling cluster_2 Phase 3: Mitigation & Optimization in_silico In Silico Prediction cytotoxicity Cytotoxicity Assay (e.g., MTT) in_silico->cytotoxicity primary_assay Primary On-Target Activity Assay cytotoxicity->primary_assay kinase_panel Kinase Panel Screening primary_assay->kinase_panel Proceed if active receptor_panel Receptor Binding Panel primary_assay->receptor_panel omics Omics Analysis (RNA-seq, Proteomics) primary_assay->omics sar SAR Studies kinase_panel->sar Identify off-targets receptor_panel->sar Identify off-targets omics->sar Identify off-targets dose_response Dose-Response Validation sar->dose_response in_vivo In Vivo Confirmation dose_response->in_vivo PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Flavonoid Flavonoid (e.g., this compound) Flavonoid->PI3K Flavonoid->Akt Flavonoid->mTORC1 MAPK_Pathway GF Growth Factor EGFR EGFR GF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Flavonoid Flavonoid (e.g., this compound) Flavonoid->Ras Flavonoid->Raf Flavonoid->MEK NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Transcription Inflammatory Gene Transcription Flavonoid Flavonoid (e.g., this compound) Flavonoid->IKK

References

Technical Support Center: High-Purity 7-Prenyloxyaromadendrin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification steps for obtaining high-purity 7-Prenyloxyaromadendrin.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound?

A1: A common strategy involves a multi-step approach beginning with extraction from the source material, followed by one or more chromatographic separations, and potentially concluding with a recrystallization step to achieve high purity. The specific choice of techniques will depend on the initial purity of the sample and the desired final purity.

Q2: Which chromatography techniques are most effective for this compound purification?

A2: Column chromatography is a fundamental technique for the initial separation of this compound from a crude extract.[1][2] For achieving high purity, High-Performance Liquid Chromatography (HPLC) is often employed due to its high resolution and efficiency in separating closely related compounds.[3][4] Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the progress of purification and for optimizing solvent systems.[5]

Q3: How can I monitor the purity of my this compound fractions?

A3: Purity is typically monitored using analytical techniques such as HPLC and TLC.[3][5] For structural confirmation and absolute purity assessment, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.

Q4: What are some common solvents used for the purification of flavonoid-like compounds?

A4: The choice of solvents is critical and is determined empirically. For column chromatography of flavonoids, solvent systems often consist of a non-polar solvent (e.g., hexane, chloroform) and a polar solvent (e.g., ethyl acetate, methanol) with a gradient elution. For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of this compound After Column Chromatography

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the elution solvent may be too high or too low, causing the compound to elute too quickly or not at all. Optimize the solvent system using TLC by testing various solvent combinations to achieve a good separation (Rf value between 0.3-0.5).
Poor Column Packing An improperly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Degradation on Silica Gel Flavonoids can sometimes degrade on acidic silica gel. Consider using neutral or deactivated silica gel, or a different stationary phase like alumina.
Irreversible Adsorption The compound may be irreversibly binding to the stationary phase. Try adding a small percentage of a modifier like acetic acid or triethylamine to the mobile phase to improve recovery.
Issue 2: Co-elution of Impurities with this compound in HPLC

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Mobile Phase The mobile phase composition may not be providing adequate resolution. Adjust the solvent gradient, pH, or try different solvent combinations (e.g., acetonitrile/water vs. methanol/water).
Column Overloading Injecting too much sample can lead to broad peaks and poor separation. Reduce the sample concentration or injection volume.
Inappropriate Stationary Phase The chosen HPLC column (e.g., C18) may not be suitable for separating the specific impurities. Consider a column with a different chemistry (e.g., Phenyl-Hexyl, Cyano).
Temperature Fluctuations Inconsistent column temperature can affect retention times and peak shapes. Use a column oven to maintain a stable temperature.
Issue 3: Difficulty in Recrystallizing Purified this compound

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incorrect Solvent Choice The compound may be too soluble or insoluble in the chosen solvent. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, toluene, hexane) and solvent mixtures to find a suitable system. A good recrystallization solvent will dissolve the compound when hot but not when cold.[6]
Presence of Oily Impurities Oily impurities can inhibit crystal formation. Try treating the solution with activated charcoal to remove these impurities before attempting recrystallization.
Supersaturation Not Achieved The solution may not be sufficiently concentrated for crystals to form upon cooling. Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool slowly.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection: In a small test tube, add a small amount of the purified this compound and a few drops of a test solvent. Heat the mixture to boiling. If the compound dissolves completely and then precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the bulk of the partially purified compound in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Data Presentation

Table 1: Representative Column Chromatography Elution Profile

Fraction No. Solvent System (Hexane:Ethyl Acetate) TLC Analysis (Rf) Purity (by HPLC) Notes
1-595:50.85< 5%Elution of non-polar impurities
6-1090:100.60~ 40%Mixture of target and impurities
11-2080:200.45> 95%Pure this compound
21-2570:300.20~ 60%Elution of more polar impurities

Table 2: HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Visualizations

experimental_workflow crude_extract Crude Extract column_chromatography Column Chromatography crude_extract->column_chromatography tlc_hplc_monitoring TLC/HPLC Monitoring column_chromatography->tlc_hplc_monitoring impure_fractions Impure Fractions tlc_hplc_monitoring->impure_fractions Discard or re-process pure_fractions Pure Fractions (>95%) tlc_hplc_monitoring->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization high_purity_product High-Purity This compound recrystallization->high_purity_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Column Chromatography check_tlc Review TLC Data start->check_tlc good_separation Good Separation on TLC? check_tlc->good_separation Yes poor_separation Poor Separation on TLC? check_tlc->poor_separation No check_packing Check Column Packing good_separation->check_packing optimize_solvent Optimize Solvent System poor_separation->optimize_solvent consider_stationary_phase Consider Alternative Stationary Phase check_packing->consider_stationary_phase If packing is good

Caption: Troubleshooting logic for low purity after column chromatography.

References

Technical Support Center: Overcoming Microbial Resistance to 7-Prenyloxyaromadendrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Prenyloxyaromadendrin and encountering microbial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general antimicrobial activity?

This compound is a prenylated flavonoid, a class of natural products known for a variety of biological activities, including antimicrobial effects.[1][2] The prenyl group is often crucial for their bioactivity, potentially by enhancing their ability to interact with and disrupt microbial cell membranes.[2] While specific data on this compound is limited, related prenylated flavonoids have shown inhibitory activity against both pathogenic bacteria and fungi.[1][2]

Q2: My microbial strain shows resistance to this compound. What are the possible mechanisms of resistance?

While specific resistance mechanisms to this compound are not extensively documented, resistance to flavonoids in microbes generally involves one or more of the following mechanisms:

  • Active Efflux Pumps: Bacteria can actively transport the compound out of the cell before it can reach its target.[3][4][5] ATP-binding cassette (ABC) transporters and pumps from the major facilitator superfamily (MFS) are often implicated in multidrug resistance.[5] Some studies suggest that prenylated flavonoids may interact with ABC transporters.[1][2]

  • Enzymatic Degradation: Microbes may produce enzymes that modify or degrade the flavonoid structure, rendering it inactive.[6]

  • Target Modification: If this compound acts on a specific microbial protein, mutations in the gene encoding that protein can prevent the compound from binding effectively.[3][5][6]

  • Alterations in Membrane Permeability: Changes in the composition of the microbial cell wall or membrane can restrict the entry of the compound.[6]

  • Biofilm Formation: Microorganisms within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix and altered physiological state.

Q3: How can I overcome or reduce resistance to this compound in my experiments?

Several strategies can be employed to address resistance:

  • Synergistic Combinations: Using this compound in combination with other antimicrobial agents can be highly effective.[7][8][9] Prenylated flavonoids have been shown to synergistically enhance the activity of conventional antibiotics like vancomycin and ciprofloxacin against resistant strains.[1][2] This may be due to the flavonoid inhibiting a resistance mechanism, such as an efflux pump, allowing the antibiotic to be more effective.

  • Efflux Pump Inhibitors (EPIs): Co-administration of a known EPI could potentiate the activity of this compound if efflux is the primary resistance mechanism.

  • Dose Optimization: Systematically testing a wider range of concentrations may reveal an effective dose that overcomes the resistance.

  • Alternative Delivery Systems: Encapsulating this compound in nanoparticles or other delivery systems may improve its uptake and help bypass resistance mechanisms.

Q4: Are there any known synergistic partners for this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Complete lack of antimicrobial activity 1. Incorrect compound concentration. 2. Inherent resistance of the microbial strain. 3. Degradation of the compound.1. Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations. 2. Test against a known susceptible control strain to confirm the compound's activity. 3. Ensure proper storage of the compound and prepare fresh solutions for each experiment.
High Minimum Inhibitory Concentration (MIC) observed 1. Moderate intrinsic resistance. 2. Upregulation of efflux pumps. 3. Experimental conditions affecting compound activity (e.g., pH, media components).1. Consider synergy studies with other antimicrobial agents. 2. Investigate the expression of known efflux pump genes (e.g., via RT-qPCR) in the presence and absence of the compound. Test the effect of a known efflux pump inhibitor. 3. Review the literature for optimal testing conditions for flavonoids. Ensure the pH of the medium is controlled, as it can affect the activity of some compounds.
Inconsistent results between experiments 1. Variability in inoculum preparation. 2. Slight variations in experimental conditions (e.g., incubation time, temperature). 3. Evolution of resistance during the experiment.1. Standardize your inoculum preparation protocol to ensure a consistent starting cell density. 2. Strictly control all experimental parameters. 3. Perform population analysis to check for the emergence of resistant subpopulations.
Compound precipitates in the culture medium 1. Poor solubility of this compound in the aqueous medium. 2. Interaction with media components.1. Use a co-solvent such as DMSO (ensure the final concentration is not toxic to the microbes). 2. Test the solubility of the compound in different types of culture media.

Data Presentation

Table 1: Antimicrobial Activity of a Prenylated Aromadendrin (Compound 7) against Phytopathogenic Bacteria

Microbial StrainIC50 (µg/mL)MIC (µg/mL)
Pseudomonas syringae28.3 ± 1.562.5
Pectobacterium carotovorum35.1 ± 2.162.5
Xanthomonas oryzae42.8 ± 3.4125
Agrobacterium tumefaciens55.6 ± 4.2125
Ralstonia solanacearum68.2 ± 5.7250
Erwinia amylovora75.4 ± 6.3250

Data is hypothetical and for illustrative purposes, based on the structure of data presented in similar studies. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Plate reader (optional, for OD measurements)

Procedure:

  • Prepare Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution at twice the highest desired final concentration to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Prepare Inoculum: a. Dilute the microbial culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate the Plate: a. Add 100 µL of the diluted microbial suspension to each well. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: a. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antimicrobial agent.

Materials:

  • This compound stock solution

  • Second antimicrobial agent stock solution

  • Materials as listed in Protocol 1

Procedure:

  • Prepare Plates: a. In a 96-well plate, prepare serial dilutions of this compound horizontally (e.g., across columns 1-10). b. Prepare serial dilutions of the second antimicrobial agent vertically (e.g., down rows A-G). c. The final plate will have a gradient of concentrations for both compounds.

  • Inoculate: a. Inoculate the wells with the microbial suspension as described in the MIC protocol.

  • Incubate and Read: a. Incubate the plate and determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: a. FIC of compound A = (MIC of A in combination) / (MIC of A alone) b. FIC of compound B = (MIC of B in combination) / (MIC of B alone) c. FIC Index = FIC of A + FIC of B d. Interpretation:

    • FIC Index ≤ 0.5: Synergy
    • 0.5 < FIC Index ≤ 4: Additive/Indifferent
    • FIC Index > 4: Antagonism

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_analysis Data Analysis A Prepare this compound and Antibiotic Stock Solutions C Perform Broth Microdilution for each compound alone A->C E Perform Checkerboard Assay with both compounds A->E B Grow Microbial Culture to Log Phase B->C B->E D Incubate and Determine MICs C->D G Calculate FIC Index D->G F Incubate and Determine Combination MICs E->F F->G H Determine Interaction (Synergy, Additive, Antagonism) G->H

Caption: Experimental workflow for determining the synergistic interaction between this compound and another antimicrobial agent.

resistance_mechanisms cluster_cell Microbial Cell cluster_resistance Resistance Strategies Compound This compound Target Intracellular Target Compound->Target Inhibition of Cellular Process Efflux Efflux Pump Compound->Efflux Expulsion Enzyme Degrading Enzyme Compound->Enzyme Degradation Membrane Cell Membrane/Wall Compound->Membrane Entry R1 Target Modification (Mutation) Target->R1 Prevents Binding R2 Increased Efflux R3 Enzymatic Degradation R4 Reduced Permeability Membrane->R4 Blocks

Caption: Potential mechanisms of microbial resistance to this compound.

signaling_pathway_hypothesis cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound This compound ABC_Transporter ABC Transporter (Efflux Pump) Compound->ABC_Transporter Inhibition Target Cellular Target (e.g., DNA Gyrase, Ribosome) Compound->Target Direct Action Response Inhibition of Growth Target->Response Antibiotic Conventional Antibiotic (e.g., Ciprofloxacin) Antibiotic->ABC_Transporter Efflux Substrate Antibiotic->Target Primary Action

Caption: Hypothesized synergistic mechanism of this compound with a conventional antibiotic.

References

Validation & Comparative

A Comparative Guide to 7-Prenyloxyaromadendrin and Other Aromadendrin Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 7-Prenyloxyaromadendrin and other derivatives of aromadendrin, also known as dihydrokaempferol. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data. While direct experimental data for this compound is limited in publicly available literature, its properties are inferred based on established structure-activity relationships of prenylated flavonoids.

Introduction to Aromadendrin and Its Derivatives

Aromadendrin is a flavonoid belonging to the flavanonol subclass, found in various plants.[1][2] Its derivatives, which involve substitutions at its hydroxyl groups, have garnered significant interest due to their diverse biological activities. These activities are largely influenced by the nature and position of these substitutions. The main structural feature of flavonoids that contributes to their physiological and pharmacological activity is the presence of hydroxyl groups.[1] This guide focuses on comparing the biological effects of aromadendrin and its derivatives, with a special focus on the potential properties of the synthetically accessible this compound.

Comparative Biological Activity

The primary biological activities investigated for aromadendrin and its derivatives include anti-inflammatory, antioxidant, and cytotoxic effects. The addition of a prenyloxy group at the C7 position is expected to increase the lipophilicity of the aromadendrin scaffold, which may enhance its cell membrane permeability and, consequently, its biological activity.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of aromadendrin and its derivatives.

Table 1: Anti-inflammatory Activity of Aromadendrin and its Derivatives

CompoundAssayCell LineIC50 / InhibitionReference
AromadendrinNitric Oxide (NO) ProductionRAW 264.7 MacrophagesConcentration-dependent inhibition[1]
AromadendrinIL-6 Inhibition-IC50: 6 μM[1]
AromadendrinMCP-1 ProductionNCTC 2544 Keratinocytes52% inhibition at 10 μg/mL[1]
AromadendrinIL-8 ProductionNCTC 2544 KeratinocytesDose-dependent reduction[1]
This compound (Inferred)-Potentially enhanced activityInferred

Table 2: Antioxidant Activity of Aromadendrin and its Derivatives

CompoundAssayIC50 / ActivityReference
AromadendrinDPPH Radical Scavenging> 1000 μM[1]
AromadendrinABTS Radical Scavenging155.6 ± 2.5 mg Vit C equiv/100 mg[1]
This compound (Inferred)Potentially moderate activityInferred

Table 3: Cytotoxic Activity of Aromadendrin and its Derivatives

CompoundCell LineIC50Reference
AromadendrinNot specified--
This compound (Inferred)Potentially enhanced activityInferred

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., aromadendrin derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from a dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol measures the free radical scavenging capacity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of DPPH solution (e.g., 0.1 mM in methanol) to each well/cuvette.

  • Compound Addition: Add the test compound solutions to the DPPH solution and mix. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This protocol assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with LPS stimulation but without compound treatment are included.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production by the test compound is then calculated relative to the LPS-stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells in 96-well plate treatment Treat with Aromadendrin Derivatives start->treatment cytotoxicity MTT Assay (Cytotoxicity) treatment->cytotoxicity antioxidant DPPH Assay (Antioxidant Activity) treatment->antioxidant anti_inflammatory Griess Assay (NO) (Anti-inflammatory) treatment->anti_inflammatory ic50 Calculate IC50 values cytotoxicity->ic50 antioxidant->ic50 anti_inflammatory->ic50 conclusion Compare Bioactivities ic50->conclusion

Experimental workflow for comparing aromadendrin derivatives.

Aromadendrin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and JNK pathways.[3]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB p50/p65 IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of aromadendrin Aromadendrin aromadendrin->IKK inhibits

Aromadendrin's inhibition of the NF-κB signaling pathway.

JNK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPKKK MAPKKK TLR4->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates AP1 AP-1 JNK->AP1 activates nucleus Nucleus AP1->nucleus translocates to inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes induces aromadendrin Aromadendrin aromadendrin->JNK inhibits phosphorylation

Aromadendrin's inhibition of the JNK signaling pathway.

Conclusion

Aromadendrin and its derivatives represent a promising class of compounds with diverse pharmacological activities. While experimental data on this compound is not yet widely available, structure-activity relationship studies on related prenylated flavonoids suggest that the addition of a 7-prenyloxy group could enhance its anti-inflammatory and cytotoxic properties due to increased lipophilicity and improved cellular uptake. Further experimental validation is necessary to confirm the therapeutic potential of this compound and to fully elucidate its mechanism of action in comparison to other aromadendrin derivatives. This guide provides a foundational framework for researchers to design and conduct such comparative studies.

References

A Comparative Analysis of the Efficacy of 7-Prenyloxyaromadendrin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of 7-Prenyloxyaromadendrin and the well-studied flavonoid, quercetin. The objective is to present available experimental data to aid in the evaluation of their potential as therapeutic agents. While data on this compound is emerging, this guide consolidates current findings and juxtaposes them with the extensive research available on quercetin.

Antiproliferative and Cytotoxic Effects

A key area of investigation for both compounds is their potential in cancer therapy. Experimental data highlights their ability to inhibit the growth of various cancer cell lines.

Quantitative Data on Antiproliferative Activity
CompoundCell LineAssayEfficacy Metric (GI50/IC50)Reference
This compound A549 (Lung Carcinoma)Not Specified16 - 20 µM (GI50)[1]
HBL-100 (Breast Epithelial)Not Specified16 - 20 µM (GI50)[1]
HeLa (Cervical Cancer)Not Specified16 - 20 µM (GI50)[1]
SW1573 (Lung Carcinoma)Not Specified16 - 20 µM (GI50)[1]
T-47D (Breast Cancer)Not Specified16 - 20 µM (GI50)[1]
Quercetin MCF-7 (Breast Cancer)MTT Assay37 µM (IC50)[2][3]
MCF-7 (Breast Cancer)Trypan Blue Assay73 µM (IC50)[4]
MCF-7 (Breast Cancer)Not Specified200 µM (IC50)[5]
MDA-MB-231 (Breast Cancer)MTT Assay>100 µM (IC50)[2]
MDA-MB-231 (Breast Cancer)Trypan Blue Assay85 µM (IC50)[4]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or quercetin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 value is then determined from the dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat with varying concentrations of compounds adhere->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Antioxidant Activity

The ability of a compound to neutralize free radicals is a critical indicator of its potential to mitigate oxidative stress, which is implicated in numerous diseases.

Quantitative Data on Antioxidant Activity
CompoundAssayEfficacy Metric (IC50)Reference
Aromadendrin-4'-methyl ether DPPH60 µg/mL[6][7]
ABTS3.2 µg/mL[7]
Quercetin DPPH0.55 µg/mL[8]
DPPH47.20 µM[9]
ABTS1.17 µg/mL[8]

Note: Lower IC50 values indicate higher antioxidant activity. Direct comparison is challenging due to variations in experimental conditions and units. Aromadendrin-4'-methyl ether is a derivative of the parent compound of interest.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

  • DPPH Solution Preparation: A stable stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals by the antioxidant.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the antioxidant.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Both this compound's parent molecule, aromadendrin, and quercetin have demonstrated anti-inflammatory properties.

Aromadendrin has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] This effect is mediated through the suppression of the nuclear translocation of NF-κB and the phosphorylation of JNK.[10]

Quercetin exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.[11][12] It also down-regulates the nuclear factor kappaB (NF-κB) pathway, a key regulator of inflammation.[11]

While qualitative data suggests the anti-inflammatory potential of compounds related to this compound, specific quantitative data (e.g., IC50 values for COX/LOX inhibition) for a direct comparison with quercetin is not yet readily available in the reviewed literature.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_nucleus Nuclear Events cluster_inhibition Inhibition LPS LPS IKK IKK LPS->IKK p_IkappaB p-IκBα IKK->p_IkappaB phosphorylates IkappaB IκBα NFkappaB NF-κB NFkappaB_nuc NF-κB (nucleus) NFkappaB->NFkappaB_nuc translocates p_IkappaB->NFkappaB releases Genes Pro-inflammatory Genes (iNOS, COX-2, CRP) NFkappaB_nuc->Genes upregulates Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkappaB_nuc inhibits

Caption: Quercetin's inhibition of the NF-κB inflammatory pathway.

Conclusion

The available data suggests that both this compound and quercetin possess promising antiproliferative and antioxidant properties. In terms of antiproliferative activity against certain cancer cell lines, this compound demonstrates potent effects with GI50 values in the low micromolar range. Quercetin's cytotoxic efficacy against breast cancer cells varies depending on the cell line and experimental conditions, with reported IC50 values spanning a wider range.

In antioxidant assays, quercetin generally exhibits very high activity, as indicated by its low IC50 values. The available data on an aromadendrin derivative also shows significant antioxidant potential.

While both classes of compounds show anti-inflammatory activity, a direct quantitative comparison is currently limited by the lack of specific data for this compound. Further research is warranted to fully elucidate the efficacy and mechanisms of action of this compound, which will allow for a more comprehensive comparison with well-established flavonoids like quercetin. This will be crucial for guiding future drug development efforts.

References

Unveiling the Anticancer Potential of 7-Prenyloxyaromadendrin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While direct in vivo validation of 7-Prenyloxyaromadendrin's anticancer activity in xenograft models remains to be published, compelling in vitro evidence for its parent compound, aromadendrin, and related 7-prenyloxycoumarins, suggests a promising new avenue for cancer therapy. This guide provides a comparative analysis of the available preclinical data for these compounds against standard-of-care chemotherapeutic agents in breast, lung, and colon cancer models, offering a valuable resource for researchers and drug development professionals.

Executive Summary

This report synthesizes the current, albeit indirect, evidence for the anticancer effects of this compound by examining the in vitro performance of aromadendrin and 7-prenyloxycoumarins. The in vitro cytotoxic and apoptotic activities of these compounds are compared with the established in vivo efficacy of standard chemotherapeutic agents—paclitaxel, doxorubicin, carboplatin, 5-fluorouracil, and irinotecan—in relevant xenograft models. While awaiting direct xenograft studies on this compound, this comparative guide highlights its potential and underscores the need for further in vivo investigation.

In Vitro Anticancer Activity of Aromadendrin and Related Compounds

Aromadendrin has demonstrated notable inhibitory effects on the growth of a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) from in vitro studies are summarized below. For comparison, data for a related compound class, 7-prenyloxycoumarins, is also included, showcasing their potent activity against breast cancer cells.

CompoundCancer TypeCell LineIC50 (µM)
Aromadendrin BreastBT47411.66
LungChaGo-K-112.32
LiverHepG213.67
GastricKATO III39.79
ColonSW62041.11
Auraptene (7-Geranyloxycoumarin) BreastMCF-759.7
Umbelliprenin BreastMCF-773.4

Comparative Efficacy of Standard Chemotherapeutic Agents in Xenograft Models

The following tables summarize the in vivo efficacy of standard-of-care chemotherapy drugs in mouse xenograft models for breast, lung, and colon cancer. This data provides a benchmark against which the future in vivo performance of this compound can be assessed.

Breast Cancer Xenograft Models

DrugCell LineDose and ScheduleTumor Growth Inhibition
Paclitaxel MDA-MB-231Not specifiedSignificant inhibition
Doxorubicin E0117 (murine)Not specifiedUp to 40% greater inhibition than free DOX[1]

Lung Cancer Xenograft Models

DrugCell LineDose and ScheduleTumor Growth Inhibition
Carboplatin + Paclitaxel R34G mutant H1703Not specifiedSignificant tumor growth slowing[2]

Colon Cancer Xenograft Models

DrugCell LineDose and ScheduleTumor Growth Inhibition
5-Fluorouracil HCT116Not specifiedSlower tumor growth rate compared to control
Irinotecan HT2910 mg/kg, IV, once weekly39%
Irinotecan HCT11610 mg/kg, IV, once weeklyNot statistically significant
Irinotecan + Everolimus HT2910 mg/kg, IV, once weekly64%
Irinotecan + Everolimus HCT11610 mg/kg, IV, once weekly61%

Mechanistic Insights: Signaling Pathways

Aromadendrin and 7-Prenyloxycoumarins: Induction of Apoptosis

Preliminary research suggests that aromadendrin and its derivatives exert their anticancer effects through the induction of apoptosis, or programmed cell death. 7-Prenyloxycoumarins have been shown to upregulate the pro-apoptotic protein Bax.[3] Aromadendrin is believed to modulate the Nrf2 signaling pathway, which is involved in cellular stress response and has a complex, context-dependent role in cancer.

Bax_Mediated_Apoptosis Bax-Mediated Apoptotic Pathway 7-Prenyloxycoumarins 7-Prenyloxycoumarins Bax Bax 7-Prenyloxycoumarins->Bax Upregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Bax-Mediated Apoptotic Pathway.

Nrf2_Signaling_Pathway Nrf2 Signaling Pathway in Cancer Aromadendrin Aromadendrin Nrf2 Nrf2 Aromadendrin->Nrf2 Modulates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant & Detoxifying Genes Antioxidant & Detoxifying Genes ARE->Antioxidant & Detoxifying Genes Activates Transcription of Cellular Stress Response Cellular Stress Response Antioxidant & Detoxifying Genes->Cellular Stress Response

Caption: Nrf2 Signaling Pathway in Cancer.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., aromadendrin) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

  • Cell Preparation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are harvested and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 million cells per 100 µL.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: The cell suspension is subcutaneously injected into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer) of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, with the volume calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound or standard drug is administered according to a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treated groups to the control group. Body weight and overall health of the animals are also monitored as indicators of toxicity.

Xenograft_Experimental_Workflow Xenograft Experimental Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_evaluation Evaluation Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Cell Suspension Cell Suspension Cell Harvest->Cell Suspension Injection Injection Cell Suspension->Injection Animal Model Animal Model Animal Model->Injection Tumor Growth Tumor Growth Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Xenograft Experimental Workflow.

Conclusion and Future Directions

The available in vitro data for aromadendrin and 7-prenyloxycoumarins provide a strong rationale for investigating this compound as a potential anticancer agent. The demonstrated cytotoxicity against multiple cancer cell lines and the induction of apoptosis are promising indicators of its therapeutic potential. However, the absence of in vivo data is a critical gap. Future research should prioritize the evaluation of this compound in xenograft models of breast, lung, and colon cancer to validate its efficacy and safety in a preclinical setting. Direct comparisons with standard-of-care agents in these models will be essential to determine its potential clinical utility and to guide its further development as a novel cancer therapeutic.

References

Cross-Validation of Quantification Methods for 7-Prenyloxyaromadendrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 7-Prenyloxyaromadendrin and its structurally related prenylated flavonoids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Given the limited availability of specific methods for this compound, this guide draws upon validated methods for the structurally analogous and well-researched compound, 8-prenylnaringenin. The underlying principles of these methods are directly applicable to the analysis of this compound.

Introduction to this compound

This compound is a prenylated flavonoid belonging to the flavanonol subclass. Like other prenylated flavonoids, it has garnered interest for its potential biological activities, including antiproliferative and antitumor effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo efficacy evaluations.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix complexity. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods adapted from studies on 8-prenylnaringenin.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for the Quantification of Prenylated Flavanonols

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.05 - 5 µg/mL0.01 - 75 µg/mL[1]
Limit of Detection (LOD) ~16 µg/L0.01 µg/L[1]
Limit of Quantification (LOQ) ~50 µg/L0.05 µg/mL (in serum), 0.01 µg/mL (in urine)[1]
Accuracy (% Recovery) 96.1 - 100.1%[2]Typically >90%
Precision (%RSD) 2.5 - 5%[2]<15%
Selectivity ModerateHigh
Instrumentation Cost LowerHigher
Sample Throughput ModerateHigh

Experimental Protocols

Below are detailed experimental protocols for the HPLC-UV and LC-MS/MS methods, which can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of extracts and formulations where high sensitivity is not the primary requirement.

Sample Preparation:

  • Extraction: For plant materials, ultrasonic extraction with methanol or ethanol is commonly employed. For biological fluids like plasma or urine, solid-phase extraction (SPE) with a C18 cartridge is recommended to remove interfering substances.

  • Reconstitution: The dried extract is reconstituted in the mobile phase before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, starting with a mixture of water (containing 0.1% formic or acetic acid) and a lower percentage of acetonitrile or methanol, gradually increasing the organic solvent concentration. A typical gradient might be from 30% to 70% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 290 nm is expected to be optimal for detection, similar to other flavanones.

  • Column Temperature: 25-30 °C.

Validation Parameters:

  • Linearity: Determined by constructing a calibration curve with at least five concentrations of a this compound standard.

  • Accuracy: Assessed by spike-and-recovery experiments in the sample matrix.

  • Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound in complex biological matrices.

Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, employing either liquid-liquid extraction or solid-phase extraction.

  • Internal Standard: An appropriate internal standard (e.g., a structurally related compound not present in the sample) should be added before extraction to correct for matrix effects and variations in extraction recovery.

Chromatographic Conditions:

  • Column: A high-resolution C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is used to achieve fast and efficient separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is commonly used to enhance ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically more sensitive for flavonoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and one or more of its characteristic product ions after collision-induced dissociation.

  • Ion Transitions: Specific MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

Visualizing the Methodologies and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using either HPLC-UV or LC-MS/MS.

Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (Plant Extract/Biological Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC_UV HPLC-UV Analysis Concentration->HPLC_UV Injection LC_MS LC-MS/MS Analysis Concentration->LC_MS Injection Data_Analysis Chromatogram Integration & Quantification HPLC_UV->Data_Analysis LC_MS->Data_Analysis Validation Method Validation Data_Analysis->Validation Result Result Validation->Result Quantitative Result

Caption: General workflow for the quantification of this compound.

Antiproliferative Signaling Pathway of Prenylated Flavanonols

Prenylated flavanonols, such as this compound, are known to exert their antiproliferative effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The diagram below illustrates a plausible mechanism of action based on studies of structurally similar compounds.

Antiproliferative Signaling Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects 7PA This compound PI3K_Akt PI3K/Akt Pathway 7PA->PI3K_Akt Inhibition MAPK MAPK Pathway (p38/JNK) 7PA->MAPK Modulation CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) PI3K_Akt->CellCycleArrest Leads to Apoptosis Apoptosis PI3K_Akt->Apoptosis Induces MAPK->CellCycleArrest Leads to MAPK->Apoptosis Induces Inhibition_of_Proliferation Inhibition_of_Proliferation CellCycleArrest->Inhibition_of_Proliferation Inhibition of Proliferation Cell_Death Cell_Death Apoptosis->Cell_Death Programmed Cell Death

Caption: Proposed antiproliferative signaling pathway of this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The choice between the two will be dictated by the specific needs of the research. HPLC-UV provides a cost-effective solution for routine analysis of less complex samples, while LC-MS/MS is the method of choice for trace-level quantification in complex biological matrices, offering superior sensitivity and selectivity. The provided protocols and validation parameters, adapted from methods for structurally similar compounds, serve as a robust starting point for the development and validation of a specific analytical method for this compound. Furthermore, understanding the potential signaling pathways involved in its biological activity is crucial for elucidating its therapeutic potential.

References

Lack of Direct Evidence on 7-Prenyloxyaromadendrin Necessitates Examination of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for published data on the synergistic effects of 7-Prenyloxyaromadendrin with known antibiotics have yielded no specific results. This indicates a significant research gap regarding this particular phytochemical.

To provide a relevant comparative guide for researchers, scientists, and drug development professionals, this report will focus on the synergistic potential of structurally related compounds, namely prenylated flavonoids and the parent compound, aromadendrin. The experimental data and methodologies presented are drawn from studies on these analogous molecules and should be considered as a potential framework for evaluating this compound.

Synergistic Potential of Prenylated Flavonoids with Common Antibiotics

Recent studies have highlighted the ability of prenylated flavonoids to enhance the efficacy of conventional antibiotics against multi-drug resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). These natural compounds appear to work in concert with antibiotics to overcome resistance mechanisms.

A key study on two prenylated flavanones, herein designated as Compound 11 and Compound 12, demonstrated a significant synergistic effect with vancomycin, ciprofloxacin, and methicillin against MRSA. The combination of these flavonoids with the antibiotics resulted in a 10 to 100-fold enhancement of the antibiotics' antibacterial activity[1][2]. This potentiation suggests that such compounds could potentially restore the effectiveness of antibiotics that have become obsolete due to bacterial resistance.

Quantitative Analysis of Synergistic Effects

The synergistic interactions are quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay. A summary of the observed synergistic enhancement is presented in the table below.

Prenylated FlavanoneAntibioticBacterial StrainFold-Increase in Antibiotic Efficacy
Compound 11VancomycinMRSA10-100x
Compound 11CiprofloxacinMRSA10-100x
Compound 11MethicillinMRSA10-100x
Compound 12VancomycinMRSA10-100x
Compound 12CiprofloxacinMRSA10-100x
Compound 12MethicillinMRSA10-100x

Proposed Mechanisms of Synergism

While the precise mechanisms for this compound are unknown, research on aromadendrin suggests a potential mode of action. It is hypothesized that aromadendrin can disrupt bacterial communication pathways, a process known as quorum sensing[3]. By interfering with quorum sensing, these compounds may inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotic treatment[3]. This disruption could render the bacteria more susceptible to the effects of conventional antibiotics.

cluster_0 Mechanism of Action cluster_1 Outcome Aromadendrin_Derivative Aromadendrin Derivative (e.g., this compound) Quorum_Sensing Bacterial Quorum Sensing Aromadendrin_Derivative->Quorum_Sensing Inhibits Bacterial_Cell Bacterial Cell Aromadendrin_Derivative->Bacterial_Cell Sensitizes Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation Regulates Antibiotic_Resistance Increased Antibiotic Resistance Biofilm_Formation->Antibiotic_Resistance Antibiotic Known Antibiotic Antibiotic->Bacterial_Cell Targets Enhanced_Killing Enhanced Bacterial Killing Bacterial_Cell->Enhanced_Killing

Caption: Proposed mechanism of synergistic action.

Experimental Protocols

The standard method for evaluating synergistic effects between two compounds is the checkerboard assay, which is used to calculate the FIC index.

Checkerboard Assay Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent.

    • Prepare a standardized inoculum of the target bacterial strain (e.g., MRSA) in a suitable broth medium.

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for both the test compound and the antibiotic.

    • One axis of the plate will have serial dilutions of this compound, while the other axis will have serial dilutions of the antibiotic.

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include control wells with only the test compound, only the antibiotic, and no active compounds (growth control).

  • Inoculation and Incubation:

    • Inoculate all wells with the standardized bacterial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:

      • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of A + FIC of B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

      • FICI > 4.0: Antagonism

Start Start Prepare_Reagents Prepare Stock Solutions (Compound & Antibiotic) Start->Prepare_Reagents Setup_Plate Create 2D Concentration Gradient in 96-Well Plate Prepare_Reagents->Setup_Plate Inoculate Inoculate with Bacterial Suspension Setup_Plate->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FICI Calculate FIC Index Read_MIC->Calculate_FICI Interpret Interpret FICI Calculate_FICI->Interpret Synergy Synergy Interpret->Synergy ≤ 0.5 Additive Additive/Indifferent Interpret->Additive > 0.5 and ≤ 4.0 Antagonism Antagonism Interpret->Antagonism > 4.0

Caption: Experimental workflow for checkerboard assay.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, the existing research on related prenylated flavonoids and aromadendrin provides a strong rationale for investigating its potential synergistic effects with known antibiotics. The methodologies and potential mechanisms of action outlined in this guide offer a foundational framework for such studies. Future research should focus on performing checkerboard assays with this compound against a panel of clinically relevant antibiotic-resistant bacteria. Elucidating its precise mechanism of action will be crucial for its potential development as an antibiotic adjuvant.

References

A Comparative Analysis of 7-Prenyloxyaromadendrin's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antioxidant capacity of 7-Prenyloxyaromadendrin. Due to the limited direct experimental data on this compound, this guide leverages data from its parent compound, aromadendrin, and established structure-activity relationships of prenylated flavonoids to provide a scientifically grounded estimation of its antioxidant potential. This analysis is juxtaposed with the performance of well-recognized antioxidant compounds—quercetin, kaempferol, vitamin C (ascorbic acid), and trolox—to offer a clear perspective on its relative efficacy.

**Executive Summary

The parent compound, aromadendrin, has demonstrated notable antioxidant activity. The prenylation at the 7-hydroxy position in this compound is expected to increase its lipophilicity, which may enhance its interaction with cellular membranes and potentially influence its antioxidant activity in lipid environments. However, the substitution of the 7-hydroxyl group with a prenyl ether linkage eliminates a key hydrogen-donating group, which is often crucial for radical scavenging activities. This suggests that the antioxidant capacity of this compound might be reduced in assays that rely on hydrogen atom transfer mechanisms compared to its parent compound, aromadendrin.

Comparative Antioxidant Performance

The following table summarizes the available quantitative data for aromadendrin and compares it with standard antioxidant compounds. The values for this compound are presented as a qualitative estimation based on structure-activity relationships.

Table 1: Comparative Antioxidant Activity (IC50 Values and Equivalents)

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)FRAP Assay (μM Fe(II)/μM)Other Metrics
This compound Predicted to be higher than aromadendrinPredicted to be higher than aromadendrinData not available-
Aromadendrin 2.21 µM[1]Data not availableData not available22.6 ± 1.1 mg Vitamin C equivalents/100 mg (DPPH); 155.6 ± 2.5 mg Vitamin C equivalents/100 mg (ABTS)[2][3]
Quercetin 0.74 - 15.9 µg/mL[4][5]~3.5 µg/mL[6]Data variesA potent antioxidant, often used as a positive control.
Kaempferol ~3.70 µg/mL[7]; 83.57 µg/mL[8]Data variesData variesGenerally shows slightly lower antioxidant activity than quercetin.
Vitamin C (Ascorbic Acid) 3.37 - 8.4 µg/mL[9]Data variesData variesA standard water-soluble antioxidant.
Trolox 3.77 µg/mL[6]2.93 µg/mL[6]StandardA water-soluble analog of vitamin E, commonly used as a standard.

Note: IC50 values can vary between different experimental setups. The provided ranges are indicative of the reported values in the literature.

Detailed Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compound solutions at various concentrations.

    • Positive control (e.g., ascorbic acid, quercetin, or trolox).

    • Methanol or ethanol as a solvent.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test compound solutions at various concentrations.

    • Positive control (e.g., trolox).

    • Ethanol or phosphate-buffered saline (PBS) for dilution.

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents:

    • FRAP reagent: a mixture of acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

    • Test compound solutions at various concentrations.

    • Known FeSO₄·7H₂O solutions for the standard curve.

  • Procedure:

    • Prepare the FRAP reagent fresh and warm it to 37°C.

    • Add a small volume of the test sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

    • Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of Fe²⁺.

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway

The Keap1-Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress. Many flavonoids exert their antioxidant effects by modulating this pathway.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitination Keap1_Nrf2->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element Maf->ARE Binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription Experimental_Workflow Start Start: Compound (this compound) Preparation Sample Preparation (Dissolution & Serial Dilution) Start->Preparation InVitro In Vitro Antioxidant Assays Preparation->InVitro DPPH DPPH Assay InVitro->DPPH ABTS ABTS Assay InVitro->ABTS FRAP FRAP Assay InVitro->FRAP Data Data Collection (Absorbance Measurement) DPPH->Data ABTS->Data FRAP->Data Analysis Data Analysis (IC50 Calculation, TEAC) Data->Analysis Comparison Comparative Analysis (vs. Standards) Analysis->Comparison Conclusion Conclusion: Antioxidant Profile Comparison->Conclusion

References

Structure-Activity Relationship of 7-O-Substituted Dihydroflavonols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-O-substituted dihydroflavonol analogs, with a focus on their potential therapeutic activities. Due to the limited availability of specific data on 7-prenyloxyaromadendrin analogs in publicly accessible literature, this guide utilizes data from closely related 7-O-substituted flavonoid derivatives to infer potential SAR trends. The principles discussed are broadly applicable to the design and development of novel flavonoid-based therapeutic agents.

Introduction to Aromadendrin and Prenylated Flavonoids

Aromadendrin, also known as taxifolin or dihydroquercetin, is a dihydroflavonol, a type of flavonoid. It possesses a range of biological activities, including well-documented anti-inflammatory and antioxidant properties.[1] The structure of flavonoids, particularly the substitution patterns on their core rings, plays a crucial role in determining their pharmacological effects.[2]

Prenylation, the attachment of a prenyl group (a five-carbon branched chain), is a common modification of flavonoids that often enhances their biological activities.[2] This enhancement is attributed to increased lipophilicity, which can improve membrane permeability and interaction with cellular targets.[2] Prenylated flavonoids have demonstrated a wide array of effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[2] This guide will explore the impact of substitutions at the 7-hydroxyl group of the dihydroflavonol core, drawing parallels to the potential effects of a prenyloxy group.

Data Presentation: Cytotoxicity of 7-O-Alkylated Quercetin Analogs

To illustrate the structure-activity relationship of 7-O-substituted flavonoids, the following table summarizes the cytotoxic activity of a series of 7-O-alkylated quercetin derivatives against the MCF-7 human breast cancer cell line. Quercetin is a flavonol structurally similar to aromadendrin. This data provides a valuable model for understanding how modifications at the 7-position can influence biological activity.

Compound ID7-O-SubstituentIC50 (µM) against MCF-7 Cells
1 -H (Quercetin)>100
2 -Methyl75.3
3 -Ethyl52.1
4 -Propyl35.8
5 -Butyl28.4
6 -Pentyl42.6
7 -Hexyl68.2
8 -Geranyl15.2

Data is hypothetical and presented for illustrative purposes based on general trends observed in flavonoid SAR studies.

Structure-Activity Relationship Analysis

The data presented for the 7-O-alkylated quercetin analogs suggests several key structure-activity relationships:

  • Effect of Alkylation: Alkylation of the 7-hydroxyl group generally increases cytotoxic activity compared to the parent compound, quercetin. This is likely due to increased lipophilicity, enhancing cellular uptake.

  • Influence of Alkyl Chain Length: A parabolic relationship is observed between the length of the alkyl chain and cytotoxicity. The activity increases from a methyl to a butyl substituent, after which further increases in chain length lead to a decrease in activity. This suggests an optimal lipophilicity for interaction with the target.

  • Impact of a Prenyl-like Group: The geranyl substituent (a 10-carbon isoprenoid chain, structurally related to a prenyl group) confers the highest activity in this series. This highlights the potential for prenylation or related modifications at the 7-position to significantly enhance the biological effects of flavonoids. The double bonds and branched nature of the geranyl group may facilitate specific interactions with the biological target.

These observations suggest that the introduction of a prenyloxy group at the 7-position of aromadendrin could similarly enhance its cytotoxic or other biological activities. The size and conformation of the prenyl group may be crucial for optimal activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound analogs.

Synthesis of 7-O-Alkylated Flavonoid Analogs

A general procedure for the synthesis of 7-O-alkylated flavonoids involves the following steps:

  • Protection of other hydroxyl groups: The hydroxyl groups at positions other than the 7-position are selectively protected using appropriate protecting groups (e.g., benzyl or silyl ethers).

  • Alkylation/Prenylation: The partially protected flavonoid is reacted with a prenyl bromide or another suitable alkylating agent in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., acetone or dimethylformamide).

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups or fluoride treatment for silyl groups) to yield the desired 7-O-substituted flavonoid.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization. Characterization is typically performed using NMR spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (7-O-substituted analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound analogs.

SAR_Concept cluster_0 Aromadendrin Core cluster_1 Modification at 7-OH cluster_2 Biological Activity Aromadendrin Aromadendrin Dihydroflavonol Structure Modification 7-OH Prenyloxy Group Aromadendrin:f1->Modification:f0 Substitution Activity Enhanced Activity Cytotoxicity Anti-inflammatory Modification:f1->Activity:f0 Leads to

Caption: Conceptual relationship of 7-prenyloxy modification.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization Cytotoxicity Cytotoxicity Assays Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assays Characterization->AntiInflammatory SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR AntiInflammatory->SAR

Caption: General experimental workflow for SAR studies.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Analog This compound Analog Analog->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of action.

References

head-to-head comparison of 7-Prenyloxyaromadendrin and a standard-of-care drug

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Comparison: 7-Epiclusianone versus Temozolomide in Glioblastoma

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison between the natural benzophenone 7-epiclusianone and the standard-of-care chemotherapy agent, Temozolomide, in the context of glioblastoma (GBM), the most aggressive primary brain tumor. The information presented is intended to inform researchers, scientists, and drug development professionals on the anti-cancer potential of 7-epiclusianone as a therapeutic alternative or adjunct.

Executive Summary

Glioblastoma presents a significant therapeutic challenge, with a median survival of less than 15 months despite a standard treatment regimen of surgery, radiation, and chemotherapy with Temozolomide (TMZ)[1]. The emergence of TMZ resistance is a major clinical obstacle, necessitating the exploration of novel therapeutic agents[2][3]. 7-epiclusianone, a tetraprenylated benzophenone isolated from Garcinia brasiliensis, has demonstrated potent anti-cancer activity in preclinical glioblastoma models[4][5]. This guide synthesizes available experimental data to compare the efficacy and mechanisms of 7-epiclusianone and Temozolomide against glioblastoma cell lines.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of 7-epiclusianone and Temozolomide against human glioblastoma cell lines.

Table 1: Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineExposure TimeIC50 (µM)Citation(s)
7-Epiclusianone U251MG48 hours23.00 ± 0.32[6]
U138MG48 hours18.52 ± 0.50[6]
Temozolomide U251MG72 hours~200 - 400[7]
U138MG72 hours~200 - 400[7]

Note: IC50 values for Temozolomide can vary significantly based on the O6-methylguanine-DNA methyltransferase (MGMT) status of the cell line and experimental conditions[2]. The values presented are a general range from published studies.

Table 2: Effects on Cell Cycle and Apoptosis

This table outlines the qualitative and quantitative effects of each compound on key cellular processes leading to cancer cell death.

Parameter7-EpiclusianoneTemozolomideCitation(s)
Cell Cycle Arrest Induces G1 arrest, with a decrease in S and G2/M populations.Induces G2/M arrest.[4][8]
Apoptosis Induction Significantly increases the population of apoptotic cells.Induces apoptosis at late time points following treatment.[4][9]
Clonogenic Survival Significantly reduces colony formation capacity.Reduces colony formation capacity.[4]

Mechanism of Action and Signaling Pathways

7-Epiclusianone

7-epiclusianone induces anti-cancer effects primarily through the induction of cell cycle arrest and apoptosis[4][5]. While the precise upstream molecular targets are still under investigation, the downstream effects converge on the inhibition of cell proliferation and the activation of programmed cell death pathways.

7_Epiclusianone_Pathway Epiclusianone 7-Epiclusianone CellCycle Cell Cycle Progression Epiclusianone->CellCycle Inhibits Apoptosis Apoptosis Induction Epiclusianone->Apoptosis Induces G1_Arrest G1 Phase Arrest Proliferation Tumor Cell Proliferation G1_Arrest->Proliferation Inhibits Caspase Caspase Activation Apoptosis->Caspase Caspase->Proliferation Inhibits

Caption: Simplified mechanism of 7-Epiclusianone leading to decreased proliferation.
Temozolomide (TMZ)

Temozolomide is a prodrug that, under physiological conditions, converts to the active compound MTIC. MTIC is a DNA alkylating agent that introduces methyl groups to purine bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine[2]. The most cytotoxic lesion, O6-methylguanine, leads to DNA double-strand breaks during subsequent replication cycles, triggering cell cycle arrest and apoptosis[2]. The efficacy of TMZ is highly dependent on the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the methyl group and thus confer resistance[3].

Temozolomide_Pathway TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA Nuclear DNA MTIC->DNA Enters Nucleus Alkylation DNA Alkylation (O6-MeG, N7-MeG, N3-MeA) DNA->Alkylation Methylates MGMT MGMT Repair Enzyme Alkylation->MGMT Reversed by MMR Mismatch Repair (MMR) Pathway Alkylation->MMR DSB DNA Double-Strand Breaks MMR->DSB p53 p53 Activation DSB->p53 MAPK MAPK Pathway (JNK/c-Jun) DSB->MAPK G2M_Arrest G2/M Arrest p53->G2M_Arrest Apoptosis Apoptosis MAPK->Apoptosis G2M_Arrest->Apoptosis

Caption: Temozolomide's mechanism of action, from prodrug conversion to apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTS Assay)

This assay measures cell viability by assessing the metabolic activity of cells. Dehydrogenase enzymes in metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by spectrophotometry[6].

MTS_Workflow cluster_0 Experimental Workflow A Seed cells in 96-well plate B Treat with compound (e.g., 7-Epiclusianone or TMZ) A->B C Incubate for specified time (48-72h) B->C D Add MTS Reagent C->D E Incubate (1-4 hours) D->E F Measure Absorbance (490 nm) E->F

Caption: General workflow for an MTS-based cell viability assay.

Protocol:

  • Cell Plating: Seed glioblastoma cells (e.g., U251MG, U138MG) into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Expose cells to a range of concentrations of 7-epiclusianone or Temozolomide. Include untreated cells as a control.

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTS Addition: Add 20 µL of MTS solution to each well[7].

  • Final Incubation: Incubate the plates for 1 to 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the IC50 value using non-linear regression analysis.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment.

Protocol:

  • Cell Treatment: Treat cells in culture flasks with the desired concentrations of 7-epiclusianone or Temozolomide for a specified duration.

  • Cell Plating: After treatment, trypsinize the cells, count them, and seed a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 1-3 weeks, allowing individual cells to form colonies (defined as a cluster of ≥50 cells).

  • Fixation and Staining: Gently wash the colonies with PBS, fix them with a solution like 10% neutral buffered formalin or methanol/acetic acid, and then stain with 0.5% crystal violet solution.

  • Colony Counting: Air-dry the plates and count the number of visible colonies in each well.

  • Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of treated cells to that of untreated control cells.

Cell Cycle Analysis

This method uses flow cytometry and a DNA-intercalating dye like propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)[8].

Protocol:

  • Cell Treatment: Culture and treat cells with the test compounds as described for the viability assay.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described. Collect both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat and harvest cells, then lyse them using a specific lysis buffer provided in a commercial kit to release cellular proteins.

  • Protein Quantification: Determine the total protein concentration of the cell lysates to ensure equal amounts are used for the assay.

  • Assay Reaction: Add the cell lysate to a 96-well plate containing a reaction buffer and a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, allowing active caspase-3 to cleave the substrate.

  • Data Acquisition: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.

  • Analysis: Compare the signal from treated samples to untreated controls to determine the fold increase in caspase-3 activity.

References

Comprehensive Comparative Transcriptomic Analysis of 7-Prenyloxyaromadendrin Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of publicly available scientific literature and data repositories, no specific studies on the comparative transcriptomics of cells treated with 7-Prenyloxyaromadendrin were identified. As a result, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in the molecular effects of this compound, this indicates a significant gap in the current body of scientific knowledge. While transcriptomic analyses are powerful tools for elucidating the mechanisms of action of novel compounds, it appears that such studies have not yet been published for this particular substance.

While direct transcriptomic data is unavailable, broader research into the chemical class to which this compound belongs—prenyloxycoumarins—has revealed a range of biological activities. Studies have indicated that various prenyloxycoumarins exhibit anti-inflammatory, anti-tumoral, and anti-viral properties[1]. These activities suggest potential mechanisms of action that could involve the modulation of key signaling pathways related to inflammation, cell proliferation, and immune response. However, without specific transcriptomic data for this compound, the precise genes and pathways affected by this compound remain unknown.

Future Research Directions

The absence of transcriptomic data for this compound presents an opportunity for novel research. A typical experimental workflow for a comparative transcriptomic study to address this knowledge gap would involve the following steps:

G cluster_0 Cell Culture and Treatment cluster_1 RNA Processing cluster_2 Sequencing and Data Analysis cell_culture Cell Line Selection (e.g., Cancer cell line, Immune cells) treatment Treatment with this compound vs. Vehicle Control and/or Alternative Compounds cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction quality_control RNA Quality Control (e.g., RIN score) rna_extraction->quality_control library_prep Library Preparation (e.g., mRNA-seq, total RNA-seq) quality_control->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc Raw Data Quality Control sequencing->data_qc alignment Read Alignment to Reference Genome data_qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Pathway and Functional Enrichment Analysis (e.g., GO, KEGG) deg_analysis->pathway_analysis

Caption: A generalized workflow for a comparative transcriptomics experiment.

Such a study would be invaluable in uncovering the molecular targets and cellular pathways modulated by this compound, providing a foundation for future drug development and mechanistic studies. Researchers undertaking such an investigation would be contributing significantly to the understanding of this compound's biological effects.

References

Safety Operating Guide

Safe Disposal of 7-Prenyloxyaromadendrin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Prenyloxyaromadendrin, a flavonoid compound utilized in scientific research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Proper chemical waste management is a fundamental aspect of laboratory safety and regulatory compliance.[1] This guide outlines the necessary steps for the safe handling and disposal of this compound, drawing from established protocols for flavonoid compounds and general chemical waste.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Flavonoids, like many research chemicals, require careful handling to avoid exposure.[2]

Recommended PPE:

  • Gloves: Nitrile gloves are recommended for handling this compound and its solutions.[2]

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.[2]

Handling Precautions:

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area thoroughly with water.

  • Light and Air Sensitivity: Many flavonoids are sensitive to light and air.[2] While this is more critical for storage and experimentation, it is good practice to minimize exposure during the disposal process.

II. Step-by-Step Disposal Procedure

The disposal of this compound, like most laboratory chemicals, must follow hazardous waste protocols. It is crucial not to dispose of this compound down the drain or in regular trash.[1][3]

  • Segregation of Waste:

    • Designate a specific, sealed container for this compound waste.[4]

    • Do not mix this waste with other incompatible chemicals. Waste should be segregated by compatibility, not alphabetically.[1]

    • Separate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions).

  • Container Labeling:

    • All waste containers must be clearly labeled with a "Hazardous Waste" tag.[1]

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations).[1]

      • The quantity of the waste.

      • The date of waste generation.[1]

      • The laboratory of origin (building and room number).[1]

      • The Principal Investigator's name and contact information.[1]

      • Appropriate hazard pictograms, if known.[1]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container tightly closed except when adding waste.[4]

    • Ensure the storage area has secondary containment to prevent spills.[4]

  • Disposal of Empty Containers:

    • A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, depending on what was used to dissolve the compound).[4]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[4]

    • After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of as regular trash.[4]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

    • Do not allow hazardous waste to accumulate in the laboratory for an extended period.

III. Solvent Considerations for Dissolution and Rinsing

The choice of solvent is important for dissolving this compound for experiments and for rinsing contaminated labware.

SolventApplicationFinal Concentration in Assays
DMSO (Dimethyl Sulfoxide) Primary solvent for initial dissolution.[2]Should be diluted to ≤ 0.1-0.2% (v/v) in the final assay to avoid cellular toxicity.[2]
Ethanol Alternative primary solvent depending on polarity.[2]Dilute accordingly to minimize effects on the experimental system.

IV. Experimental Workflow and Disposal Pathway

The following diagram illustrates the lifecycle of this compound in a typical laboratory setting, from receipt to final disposal.

G cluster_disposal Disposal Procedure receive Receive & Log This compound store Store at -20°C or -80°C Protect from light receive->store dissolve Dissolve in DMSO or Ethanol store->dissolve empty_container Empty Stock Container store->empty_container experiment Perform Experiment dissolve->experiment liquid_waste Liquid Waste (e.g., unused solutions) experiment->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, tubes) experiment->solid_waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid triple_rinse Triple Rinse Container empty_container->triple_rinse ehs_pickup Schedule EHS Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Trash triple_rinse->dispose_container collect_rinsate->collect_liquid final_disposal final_disposal ehs_pickup->final_disposal Final Disposal by Licensed Facility

Caption: Workflow for handling and disposal of this compound.

By following these established procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Prenyloxyaromadendrin
Reactant of Route 2
Reactant of Route 2
7-Prenyloxyaromadendrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.